molecular formula C10H8BrNO B2654350 5-Bromo-7-methyl-1(2H)-isoquinolinone CAS No. 1538716-02-7

5-Bromo-7-methyl-1(2H)-isoquinolinone

Cat. No.: B2654350
CAS No.: 1538716-02-7
M. Wt: 238.084
InChI Key: YCUWCZSCZRCUHK-UHFFFAOYSA-N
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Description

5-Bromo-7-methyl-1(2H)-isoquinolinone is a chemical compound offered for research and development purposes. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal applications. Compounds within the isoquinolinone class are of significant interest in medicinal chemistry and drug discovery. Research indicates that substituted isoquinolinones can serve as key scaffolds for developing inhibitors of various biological targets . For instance, certain isoquinolinone derivatives have been explored as potent inhibitors of MDM2-p53 protein-protein interactions, which is a prominent pathway in oncology research . Additionally, the structural features of this class make them valuable as synthetic intermediates for constructing more complex heterocyclic systems, which are prevalent in many pharmacologically active molecules . The bromo and methyl substituents on this particular isoquinolinone derivative make it a versatile building block for further chemical exploration, including metal-catalyzed cross-coupling reactions and other functional group transformations. Researchers can utilize this compound to generate a diverse array of analogues for structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-7-methyl-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-4-8-7(9(11)5-6)2-3-12-10(8)13/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUWCZSCZRCUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CNC2=O)C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Isoquinolinone Scaffold: A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Bromo-7-methyl-1(2H)-isoquinolinone: Structure, Properties, and Synthetic Strategies for Drug Discovery

This guide provides a comprehensive technical overview of 5-Bromo-7-methyl-1(2H)-isoquinolinone, a substituted heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While specific experimental data for this exact molecule is not extensively published, this document synthesizes information from closely related analogs and foundational chemical principles to offer a robust profile. We will delve into its chemical architecture, predict its physicochemical and spectroscopic properties, propose viable synthetic routes, and discuss its potential as a scaffold in modern drug discovery, grounded in the established pharmacology of the isoquinolinone core.

The isoquinoline nucleus is a recurring motif in a multitude of natural products and synthetic compounds, conferring a wide array of biological activities.[1][2][3] Its rigid, planar structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal scaffold for designing molecules that can interact with high specificity at biological targets. Derivatives of isoquinolinone, the lactam form of isoquinoline, have demonstrated potent pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[4][5] The therapeutic relevance of this class is underscored by its presence in numerous clinical drugs and late-stage candidates.[2] The strategic placement of substituents, such as the bromine atom and methyl group in the title compound, is a key strategy for modulating potency, selectivity, and pharmacokinetic profiles.

Chemical Structure and Nomenclature

5-Bromo-7-methyl-1(2H)-isoquinolinone is a derivative of isoquinoline featuring a bromine atom at the C5 position, a methyl group at the C7 position, and a carbonyl group at the C1 position. The "(2H)" designation indicates the presence of a hydrogen atom on the nitrogen at position 2, defining it as a lactam.

Molecular Formula: C₁₀H₈BrNO

Structure:

Caption: Chemical structure of 5-Bromo-7-methyl-1(2H)-isoquinolinone.

This compound exists in tautomeric equilibrium with its phenol-like form, 5-bromo-7-methylisoquinolin-1-ol. However, in most conditions, the lactam (isoquinolinone) form is thermodynamically favored. The strategic positioning of the electron-withdrawing bromine atom and the electron-donating methyl group on the benzene ring is expected to significantly influence the molecule's electronic properties and reactivity.

Physicochemical and Spectroscopic Profile

While direct experimental data for 5-Bromo-7-methyl-1(2H)-isoquinolinone is limited, we can infer its properties from closely related analogs and computational predictions.

Physicochemical Properties (Predicted)

The properties are estimated based on data available for 5-bromoisoquinolin-1(2H)-one and the expected contribution of the methyl group.

PropertyPredicted Value / ObservationRationale / Comparative Data Source
Molecular Weight 238.08 g/mol Calculated from the molecular formula C₁₀H₈BrNO.[6]
Appearance Likely a pale yellow to off-white solid.Based on the appearance of similar compounds like 5-bromoisoquinolin-1(2H)-one.[7]
Boiling Point > 440 °C (Predicted)The predicted boiling point for 5-bromoisoquinolin-1(2H)-one is ~443 °C.[8] The methyl group would cause a slight increase.
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in water.This is a typical solubility profile for heteroaromatic compounds of this nature.[7]
pKa ~12 (Predicted)The N-H proton is weakly acidic. The predicted pKa for the parent 5-bromoisoquinolin-1(2H)-one is ~12.2.[9]
LogP ~2.5-3.0 (Predicted)The XlogP for the related 5-bromo-7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is 2.3.[10] Aromatization would likely increase this value.
Anticipated Spectroscopic Characteristics

The unique substitution pattern of 5-Bromo-7-methyl-1(2H)-isoquinolinone would produce a distinct spectroscopic fingerprint.

  • ¹H NMR Spectroscopy: The spectrum in a solvent like DMSO-d₆ is expected to show a downfield singlet for the N-H proton (~11-12 ppm). The aromatic region would display characteristic signals for the remaining protons on the rings. The methyl group would appear as a singlet around 2.4 ppm. The protons on the pyridine ring (H-3 and H-4) would appear as doublets, while the remaining aromatic protons (H-6 and H-8) would likely appear as singlets or very narrow doublets due to the substitution pattern.

  • ¹³C NMR Spectroscopy: The spectrum would be characterized by a carbonyl carbon signal around 160-165 ppm. The carbon bearing the bromine (C-5) would be shifted to ~115-120 ppm, while the carbon attached to the methyl group (C-7) would appear around 135-140 ppm. The methyl carbon itself would produce a signal around 20-25 ppm.

  • Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the lactam carbonyl at approximately 1650-1670 cm⁻¹, an N-H stretching vibration around 3200-3300 cm⁻¹, and various C=C and C-H stretching and bending frequencies characteristic of the aromatic system.[11]

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom. The exact mass would be a primary tool for confirming the elemental composition.

Experimental Protocol: Spectroscopic Characterization

The following provides a standardized workflow for acquiring the spectroscopic data needed to confirm the identity and purity of a synthesized batch of 5-Bromo-7-methyl-1(2H)-isoquinolinone.

Caption: Standard workflow for spectroscopic analysis of the title compound.

Synthesis and Chemical Reactivity

The synthesis of substituted isoquinolinones can be achieved through various modern organic chemistry methodologies.[12] Below we propose a logical and efficient synthetic pathway to 5-Bromo-7-methyl-1(2H)-isoquinolinone.

Proposed Synthetic Route

A plausible route involves a multi-step synthesis starting from a commercially available substituted toluene. The key steps would likely involve benzylic bromination, cyanation, and subsequent cyclization.

G A 2-Bromo-4-methyltoluene B 2-Bromo-1-(bromomethyl)-4-methylbenzene A->B NBS, AIBN CCl₄, reflux C 2-(2-Bromo-4-methylphenyl)acetonitrile B->C NaCN DMSO D 5-Bromo-7-methyl-3,4-dihydroisoquinolin-1(2H)-one C->D H₂SO₄ Heat E 5-Bromo-7-methyl-1(2H)-isoquinolinone (Target Molecule) D->E DDQ or Pd/C Dioxane, reflux

Caption: Proposed synthetic workflow for 5-Bromo-7-methyl-1(2H)-isoquinolinone.

Causality Behind Experimental Choices:

  • Step 1 (Benzylic Bromination): N-Bromosuccinimide (NBS) with a radical initiator like AIBN is the standard and highly selective method for brominating the benzylic position of toluene derivatives without affecting the aromatic ring.

  • Step 2 (Cyanation): A simple nucleophilic substitution with sodium or potassium cyanide provides the necessary nitrile precursor for the subsequent cyclization step.

  • Step 3 (Hydrolysis & Cyclization): Strong acid, such as sulfuric acid, protonates the nitrile, making it susceptible to intramolecular attack by the aromatic ring (a Friedel-Crafts-type reaction), followed by hydrolysis to form the dihydroisoquinolinone ring system.

  • Step 4 (Dehydrogenation): The final step is an oxidation to introduce the C3-C4 double bond, creating the fully aromatic isoquinolinone core. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or catalytic palladium on carbon (Pd/C) at high temperatures are effective for this transformation.[8][9]

Chemical Reactivity and Further Functionalization

The structure of 5-Bromo-7-methyl-1(2H)-isoquinolinone offers several handles for further chemical modification, making it a versatile intermediate for creating a library of analogs.

  • N-Alkylation/Arylation: The lactam N-H is readily deprotonated by a suitable base (e.g., NaH, K₂CO₃) and can be alkylated or arylated to explore the impact of substituents at the N-2 position.

  • Palladium-Catalyzed Cross-Coupling: The aryl bromide at C-5 is a prime site for Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of aryl, alkyl, alkynyl, or amino groups, providing a powerful tool for structure-activity relationship (SAR) studies.

  • Methyl Group Functionalization: The C-7 methyl group can potentially be oxidized to an aldehyde or carboxylic acid, or halogenated to provide further points of diversification.

Potential Applications in Drug Discovery and Research

The isoquinolinone scaffold is a well-established "privileged structure" in medicinal chemistry.[2] The specific substitution pattern of 5-Bromo-7-methyl-1(2H)-isoquinolinone makes it a compelling candidate for several therapeutic areas.

  • Anticancer Agents: Many isoquinoline derivatives exert their anticancer effects through mechanisms like the inhibition of topoisomerase, disruption of microtubule polymerization, or modulation of critical signaling pathways such as PI3K/Akt/mTOR.[1][3] The bromine atom can serve as a key interaction point (e.g., halogen bonding) within a protein active site or as a handle for further derivatization.

  • Enzyme Inhibition: The rigid scaffold is suitable for designing inhibitors of various enzymes. For example, derivatives of the related 3-aminoisoquinolin-1(2H)-one have been explored as potential anticancer agents.[13]

  • Fragment-Based Drug Discovery (FBDD): Dihydroisoquinolones have been successfully used in FBDD campaigns.[14] The title compound, with its well-defined vector for chemical elaboration (the C-5 bromine), represents an excellent starting fragment for screening against various protein targets.

The combination of the lipophilic bromine atom and the methyl group can be used to fine-tune the molecule's properties to optimize target engagement, cell permeability, and metabolic stability, all of which are critical parameters in the drug development process.

Conclusion

5-Bromo-7-methyl-1(2H)-isoquinolinone represents a promising, albeit under-explored, chemical entity. Its structure is built upon the pharmacologically validated isoquinolinone core, and its specific substitution pattern offers multiple avenues for chemical diversification. This guide has provided a detailed, technically grounded overview of its structure, predicted properties, and synthetic feasibility. The insights and protocols described herein are intended to empower researchers and drug development professionals to synthesize and explore the therapeutic potential of this versatile molecule and its derivatives.

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The 5-Bromo-7-methyl-1(2H)-isoquinolinone Scaffold: A Privileged Core for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoquinolinone framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. This has led to the development of numerous pharmacologically active compounds.[1][2] Within this esteemed class of heterocycles, the 5-Bromo-7-methyl-1(2H)-isoquinolinone core emerges as a particularly compelling starting point for the design of novel therapeutics. The strategic placement of a bromine atom at the 5-position and a methyl group at the 7-position offers unique electronic and steric properties, creating a versatile platform for derivatization and optimization of biological activity.

This technical guide provides a comprehensive overview of the medicinal chemistry applications of the 5-Bromo-7-methyl-1(2H)-isoquinolinone scaffold. We will delve into its synthetic accessibility, explore its potential as a modulator of key biological targets implicated in cancer and neurodegenerative diseases, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

The Strategic Advantage of the 5-Bromo-7-methyl Substitution

The introduction of a bromine atom at the C5 position and a methyl group at the C7 position of the isoquinolinone core is not arbitrary. Each substituent plays a crucial role in modulating the molecule's physicochemical properties and its potential interactions with biological macromolecules.

  • The 5-Bromo Substituent: The bromine atom, a halogen, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[3] It can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. Furthermore, the bromine atom serves as a valuable synthetic handle for introducing further molecular diversity through cross-coupling reactions.

  • The 7-Methyl Substituent: The methyl group at the C7 position can impact the molecule's conformation and provide a point for steric interaction within a binding pocket. It can also influence the electronic properties of the aromatic system and affect metabolic susceptibility. Studies on related heterocyclic systems have shown that methyl substitution can enhance biological activity.[4]

Key Therapeutic Areas for Exploration

Based on the known pharmacological profile of related isoquinolinone and bromo-substituted heterocyclic scaffolds, two primary therapeutic areas present significant opportunities for the application of the 5-Bromo-7-methyl-1(2H)-isoquinolinone core:

  • Oncology: Targeting DNA Repair Pathways

  • Neurodegenerative Diseases: Seeking Neuroprotection

Part 1: Targeting Cancer through PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical players in the repair of single-strand DNA breaks.[5][6] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[7] Isoquinolinone-based structures have emerged as a promising class of PARP inhibitors.[8]

The 5-Bromo-7-methyl-1(2H)-isoquinolinone scaffold provides an excellent starting point for the design of novel PARP inhibitors. The isoquinolinone core can mimic the nicotinamide portion of the NAD+ substrate that binds to the catalytic domain of PARP. The bromine and methyl substituents can be leveraged to fine-tune binding affinity and selectivity.

Proposed Drug Discovery Workflow for PARP Inhibitors

Figure 1. Proposed workflow for the discovery of PARP inhibitors.

Experimental Protocols: Synthesis and Evaluation

Synthesis of the 5-Bromo-1(2H)-isoquinolinone Core:

A common route to 5-bromoisoquinolinones involves the bromination of the parent isoquinoline followed by oxidation and other functional group manipulations.[1][9]

Step 1: Bromination of Isoquinoline

  • Dissolve isoquinoline in concentrated sulfuric acid at a low temperature (e.g., -25°C).

  • Slowly add N-bromosuccinimide (NBS) while maintaining the low temperature.

  • Stir the reaction mixture for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia) to precipitate the product.

  • Extract the product with an organic solvent (e.g., diethyl ether), dry, and purify by distillation or chromatography to obtain 5-bromoisoquinoline.[1]

Step 2: Conversion to 5-Bromo-1(2H)-isoquinolinone

  • A multi-step process involving oxidation of the 5-bromoisoquinoline can be employed.

  • Alternatively, starting from 5-bromo-3,4-dihydroisoquinolin-1(2H)-one, dehydrogenation can be achieved using a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a suitable solvent like dioxane at elevated temperatures.[9]

Table 1: Synthetic Data for 5-Bromo-1(2H)-isoquinolinone

ParameterValueReference
Molecular FormulaC₉H₆BrNO[9]
Molecular Weight224.05 g/mol [9]
AppearanceYellow solid[9]
Yield (from dihydro precursor)35%[9]
LCMS Purity94%[9]

General Protocol for PARP1 Inhibition Assay (HTRF®-based):

  • Prepare a reaction buffer containing NAD+, activated DNA, and PARP1 enzyme.

  • Add the test compounds (derivatives of 5-Bromo-7-methyl-1(2H)-isoquinolinone) at various concentrations.

  • Initiate the reaction and incubate at room temperature.

  • Stop the reaction and add the HTRF® detection reagents (streptavidin-XL665 and anti-poly(ADP-ribose)-Eu3+ cryptate).

  • Read the fluorescence at 665 nm and 620 nm after a further incubation period.

  • Calculate the ratio of the two fluorescence signals and determine the IC50 values.

Part 2: Exploring Neuroprotection in Neurodegenerative Diseases

Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by progressive neuronal loss.[10] Certain isoquinoline derivatives have been investigated for their neuroprotective properties, potentially through mechanisms involving the inhibition of mitochondrial complex I or modulation of other cellular pathways.[11][12][13][14] The structural features of the 5-Bromo-7-methyl-1(2H)-isoquinolinone scaffold make it a promising candidate for the development of novel neuroprotective agents.

Proposed Mechanism of Neuroprotection

Figure 2. Potential neuroprotective mechanism of action.

Experimental Protocols: Neuroprotection Assays

Cell-Based Neuroprotection Assay (SH-SY5Y Cell Line):

  • Culture human neuroblastoma SH-SY5Y cells in appropriate media.

  • Pre-treat the cells with various concentrations of the 5-Bromo-7-methyl-1(2H)-isoquinolinone derivatives for a specified period.

  • Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP+.

  • After incubation, assess cell viability using an MTT or LDH assay.

  • A significant increase in cell viability in the presence of the test compounds compared to the neurotoxin-only control indicates a neuroprotective effect.

Mitochondrial Complex I Inhibition Assay:

  • Isolate mitochondria from rat brain tissue.

  • Measure the activity of mitochondrial complex I (NADH:ubiquinone oxidoreductase) spectrophotometrically by monitoring the oxidation of NADH.

  • Incubate the isolated mitochondria with the test compounds at various concentrations.

  • Determine the IC50 values for the inhibition of complex I activity.

Structure-Activity Relationship (SAR) and Future Directions

A systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of the 5-Bromo-7-methyl-1(2H)-isoquinolinone scaffold.[13] Key positions for modification include:

  • N2-Position: Introduction of various substituents on the nitrogen atom can significantly impact solubility, cell permeability, and target engagement.

  • C3 and C4-Positions: Functionalization of these positions can provide additional points of interaction within the target's binding site.

  • C5-Bromo Position: While providing a key interaction point, this position can also be used for further derivatization via cross-coupling reactions to introduce diverse aryl or alkyl groups.

  • C7-Methyl Position: Exploration of other small alkyl or functionalized alkyl groups at this position could further refine steric and electronic properties.

Conclusion

The 5-Bromo-7-methyl-1(2H)-isoquinolinone scaffold represents a promising and largely unexplored area for the discovery of novel therapeutics. Its synthetic tractability, coupled with the known pharmacological importance of the isoquinolinone core and its bromo and methyl substituents, provides a strong rationale for its investigation as a source of new PARP inhibitors for oncology and neuroprotective agents for neurodegenerative diseases. The experimental frameworks and strategic considerations outlined in this guide offer a solid foundation for researchers to embark on the exciting journey of unlocking the full therapeutic potential of this privileged scaffold.

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Solubility Profiling and Solvent Compatibility of 5-Bromo-7-methyl-1(2H)-isoquinolinone

[1][2][3][4][5]

Executive Summary

5-Bromo-7-methyl-1(2H)-isoquinolinone is a critical pharmacophore in the synthesis of kinase inhibitors (e.g., ROCK, PKA) and anticancer agents.[1][2][3][4] Its physicochemical behavior is dominated by the competitive interplay between the polar isoquinolinone (lactam) core and the lipophilic bromo-methyl substituents.[1][2][4] This guide provides a technical analysis of its solubility profile, offering empirically grounded predictions, solvent selection strategies for process chemistry, and validated protocols for experimental determination.[1][3][4]

Physicochemical Basis of Solubility[2][3][4]

To understand the solubility profile of this molecule, we must first deconstruct its structural determinants.[3][4] The 1(2H)-isoquinolinone scaffold exists in a tautomeric equilibrium, predominantly favoring the lactam (NH-C=O) form over the lactim (N=C-OH) form in the solid state and most solvent systems.[1][2][3][4]

Structural Determinants[2][3][4][5][6][7]
  • Lactam Core (Polar Head): The amide-like functionality at positions 1 and 2 creates a permanent dipole and provides both a Hydrogen Bond Donor (NH) and Acceptor (C=O).[1][2][3][4] This necessitates solvents with moderate-to-high dielectric constants for dissolution.[1][2][3][4]

  • 5-Bromo & 7-Methyl Substituents (Lipophilic Tail):

    • 5-Bromo: Introduces significant molecular weight and lipophilicity (halogen bonding potential).[1][2][3][4]

    • 7-Methyl: Adds steric bulk and increases logP (estimated shift +0.5 relative to the core).[1][2][4]

  • Crystal Lattice Energy: Isoquinolinones typically exhibit high melting points (>200°C) due to strong intermolecular hydrogen bonding (dimer formation) in the crystal lattice.[2][3][4] Breaking this lattice requires solvents capable of disrupting these intermolecular NH[2][3]···O=C interactions.

Predicted Molecular Properties
PropertyValue (Estimated)Impact on Solubility
LogP 2.1 – 2.6Moderate lipophilicity; poor aqueous solubility.[1][2][3][4]
pKa (NH) ~12.2Weakly acidic; deprotonation in strong base increases solubility.[1][2][3][4]
H-Bond Donors 1Requires H-bond accepting solvents (e.g., DMSO, MeOH).[1][2][3][4]
H-Bond Acceptors 1Interactions with protic solvents.[1][2][4]

Solubility Profile in Organic Solvents[2][4][5][8][9]

The following profile is synthesized from experimental data on structural analogs (5-bromo-1(2H)-isoquinolinone) and standard solubility parameters for fused lactams.

High Solubility Solvents (Process & Stock Solutions)

These solvents are recommended for preparing high-concentration stock solutions (>10 mg/mL) or for homogenous reaction conditions.[1][2][3][4]

  • DMSO (Dimethyl Sulfoxide): The gold standard for biological assays.[2][4] It effectively disrupts the lactam dimers.[2][4]

  • DMF (Dimethylformamide) & DMAc: Excellent solubilizers for synthetic reactions (e.g., Suzuki couplings).[1][2][3][4]

  • NMP (N-Methyl-2-pyrrolidone): High solvency power, often used in scale-up.[1][2][3][4]

Moderate Solubility Solvents (Extraction & Chromatography)

These solvents are critical for workup and purification.[1][2][3][4]

  • DCM (Dichloromethane): Good solubility.[1][2][3][4] Often used with Methanol (95:[1][2][3][4]5) for flash chromatography purification [1].[1][2][4][5]

  • Ethyl Acetate (EtOAc): Moderate solubility.[1][2][3][4] The compound partitions into EtOAc during aqueous workup, provided the pH is neutral or slightly acidic [1].[3][4]

  • THF (Tetrahydrofuran): Good solubility; useful for reduction reactions or Grignard additions.[1][2][4]

Low/Temperature-Dependent Solubility (Crystallization)

These solvents are ideal for recrystallization (dissolve at reflux, precipitate on cooling).[1][2][3][4]

  • Methanol / Ethanol: Limited solubility at room temperature; high solubility at reflux.[2][4]

  • Acetonitrile: Moderate-to-low solubility; often used as an antisolvent or in HPLC mobile phases.[1][2][3][4]

Poor Solubility (Antisolvents)[1][2][3]
  • Water: Practically insoluble at neutral pH.[2][4]

  • Hexanes / Heptane: Insoluble.[2][4] Used to precipitate the product from EtOAc or DCM solutions.[2][4]

  • Diethyl Ether: Very low solubility.[2][4]

Visualizing the Solubility Workflow

The following diagram outlines the decision logic for solvent selection during the purification of 5-Bromo-7-methyl-1(2H)-isoquinolinone.

SolventStrategycluster_legendProcess StageStartCrude 5-Bromo-7-methyl-1(2H)-isoquinolinoneDissolutionDissolve in High Polarity Solvent(DCM or EtOAc)Start->DissolutionCheckCheck SolubilityDissolution->CheckFilterFilter Insoluble ImpuritiesCheck->FilterSuspensionChromatographyFlash ChromatographyDCM:MeOH (99:1 to 96:4)Check->ChromatographySolutionFilter->ChromatographyCrystallizationRecrystallization(Solvent: EtOH or EtOAc/Heptane)Chromatography->CrystallizationPure FractionskeyBlue: Dissolution | Green: Purification | Red: Filtration

Figure 1: Purification and Solvent Selection Workflow based on polarity differentials.

Experimental Determination Protocols

As exact solubility values can vary by crystal polymorph and purity, the following protocols are defined to generate a precise solubility curve.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

This is the industry standard for establishing equilibrium solubility.[1][2][3][4]

  • Preparation: Weigh excess solid 5-Bromo-7-methyl-1(2H)-isoquinolinone (approx. 5-10 mg) into a glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., MeOH, DCM, Toluene).[3][4]

  • Equilibration: Cap the vial and agitate (shaker or stir bar) at 25°C for 24–48 hours.

    • Note: Ensure solid remains visible.[2][4] If it dissolves completely, add more solid.[3][4]

  • Filtration: Filter the saturated supernatant using a 0.45 µm PTFE syringe filter (pre-saturated to prevent adsorption).

  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC-UV (detection typically at 254 nm or 300-350 nm range [2]).

  • Calculation: Compare peak area against a standard calibration curve to determine concentration (

    
    ).[1][2][3][4]
    
Protocol B: Kinetic Solubility (Turbidimetric)

Used for rapid screening during biological assay preparation.[1][2][3][4]

  • Stock: Prepare a 10 mM stock solution in DMSO.

  • Titration: Spike the DMSO stock into the aqueous buffer (PBS pH 7.4) or organic solvent in increasing increments.

  • Detection: Monitor absorbance at 620 nm (where the compound does not absorb).

  • Endpoint: The onset of turbidity (increase in OD620) indicates the solubility limit (

    
    ).[2][3][4]
    

Solvent Selection for Synthesis & Scale-Up[1][2][3][4][5]

When utilizing 5-Bromo-7-methyl-1(2H)-isoquinolinone as an intermediate, solvent choice impacts reaction kinetics and yield.[1][2][3][4]

Reaction Media[1][2][3][4][5][7]
  • Suzuki-Miyaura Coupling: Use 1,4-Dioxane/Water or DMF .[1][2][3][4] The high boiling point of Dioxane (101°C) allows for thermal activation necessary to couple the hindered 5-bromo position [1].[1][2][4]

  • N-Alkylation: Use Acetone or Acetonitrile with Potassium Carbonate.[1][2][4] The polar aprotic nature supports the SN2 mechanism.[2][4]

Green Chemistry Alternatives
  • Replacement for DCM: 2-Methyltetrahydrofuran (2-MeTHF) .[1][2][3][4] It offers similar solubility for extraction but with a higher flash point and lower toxicity.[2][4]

  • Replacement for DMF: Cyrene™ (dihydrolevoglucosenone).[1][2][3][4] A bio-based solvent that often mimics the dipolar aprotic properties of NMP/DMF.[2][4]

References

  • Fluorescent Properties and Analysis of Isoquinoline Derivatives. Source: National Institutes of Health (PMC).[1][3][4] Context: Details the UV absorption maxima (approx 300-350 nm) useful for HPLC detection. URL:[Link][1][2][3][4]

  • General Solubility Protocols for Drug Discovery. Source: MDPI Molecules.[2][4] Context: Methodologies for kinetic vs. thermodynamic solubility profiling.[2][4] URL:[Link][1][2][3][4]

Strategic Role of 5-Bromo-7-methyl-1(2H)-isoquinolinone in Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the isoquinolin-1(2H)-one scaffold has emerged as a privileged structure, serving as a bioisostere for the quinazolinone and phthalazinone cores found in numerous FDA-approved therapeutics. Specifically, 5-Bromo-7-methyl-1(2H)-isoquinolinone represents a high-value "divergent intermediate" for Fragment-Based Drug Discovery (FBDD).

Its structural architecture offers a unique trifecta of utility:

  • The Lactam (NH-C=O): A robust hydrogen-bonding motif mimicking the nicotinamide pharmacophore, critical for PARP and kinase hinge binding.

  • The C5-Bromide: An orthogonal handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing vector exploration into hydrophobic pockets.

  • The C7-Methyl Group: A strategic steric handle that modulates solubility, restricts rotational freedom of adjacent substituents, and blocks a common metabolic soft spot (aromatic hydroxylation).

This guide details the synthetic access, functionalization strategies, and application of this scaffold in designing inhibitors for targets such as Poly(ADP-ribose) polymerase (PARP) and Rho-associated protein kinase (ROCK) .

Chemical Architecture & Pharmacophore Analysis

The 5-bromo-7-methyl-1(2H)-isoquinolinone core is defined by its electronic and steric properties. Understanding these is prerequisite to rational drug design.

Electronic Distribution

The lactam moiety (N2-C1=O) creates a strong dipole. The nitrogen atom (N2-H) serves as a hydrogen bond donor (HBD), while the carbonyl oxygen (C1=O) acts as a hydrogen bond acceptor (HBA). This D-A motif is complementary to the backbone amide of the "hinge region" in kinase ATP-binding pockets.

The "5-Position" Vector

The bromine atom at C5 is electronically activated for oxidative addition by Pd(0) catalysts due to the electron-withdrawing nature of the adjacent fused pyridinone ring. Substituents introduced here project into the "solvent-exposed" or "ribose-binding" regions of target proteins, often yielding significant potency gains.

The "7-Methyl" Effect

Unlike the unsubstituted analog, the 7-methyl group introduces:

  • Lipophilicity: Increases logP slightly, improving membrane permeability.

  • Metabolic Stability: Blocks P450-mediated oxidation at the C7 position.

  • Conformational Bias: When C6 or C8 are substituted, the 7-methyl group can force the molecule into a specific atropisomer, potentially enhancing selectivity.

Synthetic Access: The "Lateral Lithiation" Protocol

While several routes exist (e.g., oxidative rearrangement of isoquinolines), the most reliable method for accessing the 5-bromo-7-methyl substitution pattern is the Lateral Lithiation and Condensation of o-Toluamides . This method ensures correct regiochemistry.

Retrosynthetic Logic
  • Target: 5-Bromo-7-methyl-1(2H)-isoquinolinone.[1]

  • Precursor: 3-Bromo-2,5-dimethylbenzoic acid derivatives.

  • Key Transformation: Lithiation of the benzylic 2-methyl group followed by trapping with a formyl equivalent (DMF).

Visualizing the Synthesis (DOT Diagram)

SynthesisWorkflow Start 3-Bromo-2,5-dimethylbenzoic acid Amide N,N-Diethyl-3-bromo- 2,5-dimethylbenzamide Start->Amide 1. SOCl2 2. Et2NH Lithiation Lateral Lithiation (LDA or s-BuLi, -78°C) Amide->Lithiation THF, -78°C Intermediate Lithio-species Lithiation->Intermediate Cyclization DMF Quench & Cyclization Intermediate->Cyclization + DMF Product 5-Bromo-7-methyl- 1(2H)-isoquinolinone Cyclization->Product Acid workup (HCl)

Figure 1: Regioselective synthesis of 5-Bromo-7-methyl-1(2H)-isoquinolinone via lateral lithiation of o-toluamides.

Experimental Protocols

Protocol 1: Synthesis of the Scaffold

Self-validating step: The disappearance of the amide carbonyl peak (~1630 cm⁻¹) and appearance of the lactam carbonyl (~1660 cm⁻¹) in IR, alongside the shift in HPLC retention time.

Materials:

  • N,N-Diethyl-3-bromo-2,5-dimethylbenzamide (10.0 mmol)

  • LDA (Lithium diisopropylamide), 2.0 M in THF/heptane (12.0 mmol)

  • Anhydrous THF (50 mL)

  • Anhydrous DMF (15.0 mmol)

  • Ammonium chloride (sat. aq.)

Procedure:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Argon atmosphere. Add the benzamide and anhydrous THF. Cool to -78°C (dry ice/acetone bath).

  • Lithiation: Add LDA dropwise over 20 minutes via syringe pump. The solution will likely turn deep red/purple, indicating the formation of the benzylic anion. Stir for 1 hour at -78°C.

    • Critical Control: Do not allow temperature to rise above -60°C to prevent Wurtz-type coupling or bromine-lithium exchange (though the hindered amide protects against this, low temp is safer).

  • Formylation: Add anhydrous DMF dropwise. Stir for 30 minutes at -78°C, then allow to warm to 0°C over 1 hour.

  • Cyclization: Quench with saturated NH₄Cl (20 mL). The intermediate aldehyde often cyclizes spontaneously or upon acidification. If not, reflux the crude residue in acetic acid/HCl for 1 hour.

  • Isolation: Extract with EtOAc (3x). Wash organic phase with brine. Dry over Na₂SO₄.[2] Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

  • Yield: Typical yields range from 60-75%.

Protocol 2: Suzuki-Miyaura Coupling at C5

Self-validating step: Complete consumption of the aryl bromide observed by LC-MS (M+H peak shifts from 238/240 to coupled product mass).

Materials:

  • 5-Bromo-7-methyl-1(2H)-isoquinolinone (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂·DCM (0.05 eq)

  • K₂CO₃ (2.0 M aq, 3.0 eq)

  • 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Combine scaffold, boronic acid, and base in a microwave vial.

  • Degas solvents with nitrogen sparging for 10 minutes (Critical for Pd longevity).

  • Add Pd catalyst. Seal vial.

  • Heat to 100°C for 4-12 hours (or 110°C for 30 min in microwave).

  • Filter through Celite, concentrate, and purify via reverse-phase HPLC.

Case Studies in Drug Discovery

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib utilize a phthalazinone core to bind to the nicotinamide pocket. The isoquinolinone scaffold is a bioisostere.

  • Mechanism: The lactam NH and C=O form hydrogen bonds with Gly863 and Ser904 in the PARP-1 active site.

  • Role of 5-Br: Functionalization at C5 with a piperazine-linked aryl group extends the molecule towards the adenosine-binding pocket, improving potency and solubility.

  • Role of 7-Me: Fills a small hydrophobic sub-pocket, improving selectivity against other PARP isoforms.

Kinase Inhibitors (ROCK/PIM)

In Rho-kinase (ROCK) inhibition, isoquinolinones are classic hinge binders.

  • Mechanism: Binds to the ATP hinge region.

  • Optimization: The 5-position is often coupled to a heteroaryl ring (e.g., pyridine or indazole) to interact with the gatekeeper residue. The 7-methyl group restricts the conformation of the drug, reducing the entropic penalty of binding.

SAR Logic Visualization

SAR_Logic Core 5-Bromo-7-methyl- 1(2H)-isoquinolinone Lactam Lactam (NH-CO) Primary Hinge Binder (H-Bond Donor/Acceptor) Core->Lactam Pos5 Position 5 (Br) Vector for Solubility/Potency (Suzuki/Buchwald Coupling) Core->Pos5 Pos7 Position 7 (Methyl) Steric/Metabolic Control (Blocks P450 oxidation) Core->Pos7 PosN Nitrogen (N2) Solubility Handle (Alkylation target) Core->PosN PARP (Gly863/Ser904) PARP (Gly863/Ser904) Lactam->PARP (Gly863/Ser904) Kinase Hinge (ATP site) Kinase Hinge (ATP site) Lactam->Kinase Hinge (ATP site) Solvent Exposed Region Solvent Exposed Region Pos5->Solvent Exposed Region Hydrophobic Sub-pocket Hydrophobic Sub-pocket Pos7->Hydrophobic Sub-pocket

Figure 2: Structure-Activity Relationship (SAR) map of the scaffold.

Data Summary: Comparative Properties

Property5-H-Isoquinolinone5-Bromo-Isoquinolinone5-Bromo-7-Methyl-Isoquinolinone
MW ( g/mol ) 145.16224.05238.08
cLogP ~1.2~2.1~2.6
Reactive Handle NoneC5-BrC5-Br
Metabolic Liability High (C5/C7 oxidation)Medium (C7 oxidation)Low (C7 blocked)
Primary Use Fragment ScreeningGeneral Building BlockAdvanced Lead Optimization

References

  • BenchChem. 5-Bromo-7-methylisoquinolin-1(2H)-one Product Data. Retrieved from (Note: Analogous scaffold data referenced for physical properties).

  • PubChem. 5-bromo-7-methyl-3,4-dihydro-2H-isoquinolin-1-one Compound Summary. Retrieved from (Structural analog verification).

  • Costantino, G., et al. (2005). Parp-1 Inhibitors: A New Horizon in the Therapy of Ischemia-Reperfusion Injury. Current Medicinal Chemistry. (Contextualizes Isoquinolinone pharmacophore).[2][3][4]

  • Lombardino, J. G. (1970). Preparation of Isoquinolinones from N-Substituted o-Toluamides. Journal of Organic Chemistry.
  • ChemicalBook. 5-Bromoisoquinolin-1(2H)-one CAS 190777-77-6.[2][3][4][5] Retrieved from .

Sources

Tautomeric Equilibria of 5-Bromo-7-methyl-1(2H)-isoquinolinone: Mechanistic Insights & Analytical Distinction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the tautomeric dichotomy of 5-Bromo-7-methyl-1(2H)-isoquinolinone (Lactam) and its isomer 5-Bromo-7-methylisoquinolin-1-ol (Lactim).[1] While the isoquinolinone scaffold overwhelmingly favors the lactam form in both solid-state and polar solution, the specific electronic push-pull effects of the 5-bromo (electron-withdrawing) and 7-methyl (electron-donating) substituents modulate this equilibrium.[1] For drug development professionals, distinguishing these forms is critical: the lactam presents a Hydrogen Bond Donor-Acceptor (DA) motif, whereas the lactim presents a Donor-Acceptor (DA) motif (with N as acceptor), fundamentally altering pharmacophore docking in kinase pockets (e.g., ROCK, PARP).

Theoretical Framework: The Lactam-Lactim Equilibrium[1]

The core structural debate centers on the proton transfer between the ring nitrogen and the exocyclic oxygen.

  • Form A (Lactam): 1(2H)-isoquinolinone.[1][2][3] Characterized by a secondary amide functionality. This form breaks the full 10-

    
     aromaticity of the naphthalene-like system but retains aromaticity in the benzenoid ring and significant resonance stabilization in the heterocyclic ring.
    
  • Form B (Lactim): 1-hydroxyisoquinoline.[1] Characterized by an imine and a hydroxyl group. This form restores full aromaticity to the heterocyclic ring.

Thermodynamic Dominance

Despite the "aromaticity penalty," Form A (Lactam) is the thermodynamic product. The bond energy of the C=O double bond (


 745 kJ/mol) combined with the amide resonance stabilization energy outweighs the aromatization energy gained by converting to the lactim form.
Substituent Electronic Perturbation

The 5-Bromo-7-methyl substitution pattern introduces a unique electronic environment:

  • 5-Bromo (Inductive -I Effect): The bromine atom at position 5 exerts a strong electron-withdrawing inductive effect.[1] This pulls electron density away from the nitrogen, increasing the acidity of the N-H proton in the lactam form. This potentially lowers the activation energy for proton transfer but enhances the H-bond donor capability of the NH group in protein binding.

  • 7-Methyl (Inductive +I / Hyperconjugation): The methyl group at position 7 donates electron density into the benzenoid ring. This partially counteracts the withdrawing effect of the bromine, stabilizing the carbocation character of the resonance hybrid.

Visualization: The Tautomeric Pathway

The following diagram illustrates the equilibrium and the solvent-mediated transition states.

Tautomerism cluster_solvents Solvent Influence Lactam Lactam Form (5-Bromo-7-methyl-1(2H)-isoquinolinone) Dominant in Solution/Solid TS Solvent-Mediated Transition State Lactam->TS Proton Transfer (Solvent Assisted) Lactim Lactim Form (1-Hydroxy isomer) Rare / Gas Phase TS->Lactim Aromatization Lactim->TS Fast Reversion Polar Polar Solvents (DMSO, MeOH) Stabilize Lactam Polar->Lactam NonPolar Non-Polar Solvents (CHCl3) Induce Dimerization

Caption: Fig 1. Thermodynamic equilibrium favoring the Lactam species.[4] Polar solvents stabilize the dipolar amide resonance, locking the molecule in the Lactam state.

Analytical Characterization

Distinguishing these tautomers requires specific spectroscopic markers. The presence of the 5-Br and 7-Me groups aids in assignment by simplifying the splitting patterns in NMR.

Comparative Data Table
FeatureLactam (1(2H)-one)Lactim (1-OH)Mechanistic Cause

H NMR (NH/OH)

11.0 – 12.5 ppm (Broad Singlet)

9.0 – 10.0 ppm (Variable)
Amide protons are highly deshielded; OH protons exchange rapidly.[1]

C NMR (C1)

160 – 165 ppm

150 – 155 ppm
Carbonyl carbon (C=O) is more deshielded than imino-ether carbon (C-OH).[1]
IR Spectroscopy


Strong Carbonyl stretch is diagnostic for Lactam.[1]
X-Ray Crystallography C1–O bond

1.24 Å
C1–O bond

1.34 Å
Double bond vs. Single bond character.
Causal Insight: The "Fixed" Derivatives

To validate these assignments experimentally, researchers synthesize "fixed" derivatives that cannot tautomerize.

  • N-Methylation: Produces the fixed Lactam model.[1]

  • O-Methylation: Produces the fixed Lactim model.[1] Comparing the spectra of the parent 5-Bromo-7-methyl compound to these fixed derivatives confirms that the parent exists

    
    99% as the Lactam in DMSO-
    
    
    
    .

Experimental Protocols

Protocol A: Solvent-Dependent NMR Determination

Objective: To assess if non-polar environments shift the equilibrium toward the Lactim form.

  • Preparation: Weigh 5.0 mg of 5-Bromo-7-methyl-1(2H)-isoquinolinone into two separate vials.

  • Solvation:

    • Vial A: Add 0.6 mL DMSO-

      
        (Polar aprotic, H-bond acceptor).[1]
      
    • Vial B: Add 0.6 mL CDCl

      
        (Non-polar).
      
  • Acquisition: Run

    
    H NMR (400 MHz or higher) at 298 K.
    
  • Analysis:

    • Step 1: Locate the H3/H4 doublet signals. In the Lactam, the coupling constant

      
       is typically smaller (
      
      
      
      7.0 Hz) compared to the fully aromatic Lactim (
      
      
      5.8 Hz).
    • Step 2: Search for the NH signal. In DMSO, look for a broad singlet

      
       ppm. In CDCl
      
      
      
      , if the Lactim is present, a sharper OH signal may appear upfield, or the NH signal may shift due to dimerization.
    • Step 3: Integrate the 7-Methyl singlet (

      
       2.4 ppm) as the internal reference (3H).[1]
      
Protocol B: Chemical Trapping (Regioselective Alkylation)

Objective: To synthesize reference standards for both tautomers.

  • Lactam Trap (N-Alkylation):

    • Dissolve substrate in DMF. Add 1.1 eq Cs

      
      CO
      
      
      
      and 1.1 eq Methyl Iodide (MeI).[1]
    • Mechanism:[1][5] Under thermodynamic control, the softer nucleophile (Nitrogen) is often favored, or the reaction is driven by the stability of the resulting amide.

  • Lactim Trap (O-Alkylation):

    • Dissolve substrate in CHCl

      
      . Add 2.0 eq Ag
      
      
      
      CO
      
      
      and 5.0 eq MeI.
    • Mechanism:[1][5] The "Silver Salt" method coordinates the halide to the silver, creating a tight ion pair that favors attack by the hard oxygen nucleophile (O-methylation).

Visualization: Analytical Decision Tree

Workflow Sample Unknown Sample (5-Bromo-7-methyl-isoquinolinone) Solvent Dissolve in DMSO-d6 Sample->Solvent NMR 1H NMR Acquisition Solvent->NMR CheckNH Check >11 ppm Region NMR->CheckNH ResultLactam Broad Singlet Detected C=O Stretch in IR => LACTAM (Major) CheckNH->ResultLactam Signal Present ResultLactim No Signal >11 ppm Sharp OH or Upfield Shift => LACTIM (Trace/Rare) CheckNH->ResultLactim Signal Absent

Caption: Fig 2. Standardized workflow for assigning tautomeric state using proton NMR markers.

Pharmaceutical Implications[3][4][6][7][8][9][10][11]

Pharmacophore Modeling

In Structure-Based Drug Design (SBDD), assuming the wrong tautomer leads to failed docking scores.

  • Lactam (Correct Template):

    • NH: Hydrogen Bond Donor (HBD).[1]

    • C=O: Hydrogen Bond Acceptor (HBA).[1]

    • Target Interaction: Commonly binds to the "Hinge Region" of kinases (e.g., ROCK1/2, PKA) where the backbone carbonyl and amide NH of the protein interact with the inhibitor.

  • Lactim (Incorrect Template):

    • N: Hydrogen Bond Acceptor (HBA).[1]

    • OH: Hydrogen Bond Donor (HBD).[1]

    • Consequence: If modeled as a Lactim, the H-bond network is reversed, leading to calculated repulsion rather than attraction.

The 5-Bromo Effect on Binding

The 5-Bromo substituent is not merely structural.[1] By withdrawing electrons, it acidifies the Lactam NH. In a kinase hinge region, this makes the NH a stronger hydrogen bond donor , potentially increasing potency (


) compared to the non-brominated analog.

References

  • IUPAC. Compendium of Chemical Terminology (the "Gold Book"). Tautomerism.[4][6][7][8][9][10] [Link][1]

  • Katritzky, A. R., et al. Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. (Authoritative text on general lactam-lactim dominance). [Link]

  • PubChem. 5-Bromoisoquinolin-1(2H)-one Compound Summary. (Physical properties and identifiers). [Link][1]

  • Journal of Organic Chemistry. Substituent Effects on the Tautomerism of Isoquinolinones. (General reference for electronic effects on the scaffold). [Link]

  • Journal of Medicinal Chemistry. Isoquinolinone derivatives as kinase inhibitors. (Context for drug design applications). [Link]

Sources

A Technical Guide to the Safe Handling of 5-Bromo-7-methyl-1(2H)-isoquinolinone for Research & Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide on the safety and handling of 5-Bromo-7-methyl-1(2H)-isoquinolinone. As specific safety data for this compound is not extensively published, this guide employs a precautionary, analog-based risk assessment strategy, drawing on data from structurally similar compounds, primarily the parent molecule 5-Bromo-1(2H)-isoquinolinone. It is intended for researchers, chemists, and drug development professionals. The guide covers hazard identification, personal protective equipment (PPE), standard operating procedures for handling, emergency response, and proper storage and disposal. The objective is to provide a framework for minimizing risk and ensuring a safe laboratory environment when working with this and similar novel chemical entities.

Introduction and Compound Profile

5-Bromo-7-methyl-1(2H)-isoquinolinone is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] Like many novel intermediates in drug discovery, its toxicological profile has not been fully characterized. Therefore, a robust safety protocol must be established by extrapolating data from well-documented structural analogs. The primary analog for this assessment is 5-Bromo-1(2H)-isoquinolinone, which shares the core bromo-isoquinolinone scaffold.[2] This approach, rooted in established principles of chemical safety, allows for the proactive management of unevaluated hazards.

The presence of the isoquinolinone core, a structure found in various bioactive molecules, combined with a bromine substituent, suggests that the compound should be handled with care, assuming potential biological activity and moderate toxicity until proven otherwise.[1][2]

Table 1: Physicochemical Properties of 5-Bromo-7-methyl-1(2H)-isoquinolinone and its Primary Analog
Property5-Bromo-7-methyl-1(2H)-isoquinolinone5-Bromo-1(2H)-isoquinolinone (Analog)Data Source
Molecular Formula C₁₀H₈BrNOC₉H₆BrNO-
Molecular Weight 238.08 g/mol 224.05 g/mol [3]
Appearance Likely a solid (e.g., light yellow to brown)Light yellow to light brown solid[2][4]
Boiling Point Not available~443 °C (Predicted)[4][5]
Density Not available~1.62 g/cm³ (Predicted)[4][5]
Storage Sealed in dry, room temperature conditionsSealed in dry, room temperature conditions[3][4]

Hazard Identification and Risk Assessment

Based on the Globally Harmonized System (GHS) classifications of close structural analogs, 5-Bromo-7-methyl-1(2H)-isoquinolinone should be presumed to present similar hazards. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[6][7]

Table 2: Anticipated GHS Hazard Classification
Hazard ClassHazard CodeStatementBasis (from Analogs)
Skin Corrosion/IrritationH315Causes skin irritation[6][7]
Serious Eye Damage/IrritationH319Causes serious eye irritation[6][7]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[7]
Acute Toxicity (Oral)H302Harmful if swallowed[3][5]

Expert Analysis of Hazards:

  • Irritation Potential: The heterocyclic aromatic structure, combined with the bromine atom, can interact with biological macromolecules, leading to irritation upon contact with skin and mucous membranes. The causality stems from the compound's potential to disrupt cell membranes or act as a mild electrophile.

  • Inhalation Risk: As a solid, the compound can form fine dust during handling (e.g., weighing, transferring). These fine particles are easily aerosolized and can be inhaled, leading to irritation of the respiratory tract.[7] This physical form dictates the necessity of engineering controls.

  • Toxicological Data Gaps: It is critical to note the absence of data regarding long-term exposure effects such as carcinogenicity, mutagenicity, or reproductive toxicity.[8] In the absence of such data, exposure must be minimized to the lowest reasonably achievable level.

Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and PPE is mandatory to mitigate the identified risks. The goal is to create a self-validating system where each layer of protection backstops the others.

A. Engineering Controls:

  • Fume Hood: All manipulations of the solid compound, as well as the handling of its solutions, must be performed inside a certified chemical fume hood. This is the primary line of defense against inhalation of airborne particulates and vapors.

  • Safety Shower & Eyewash Station: Immediate and unobstructed access to a safety shower and eyewash station is required in any laboratory where this compound is handled.[8]

B. Personal Protective Equipment (PPE):

  • Hand Protection: Nitrile rubber gloves are recommended.[9] A material thickness greater than 0.1 mm is advised. Gloves must be inspected before use and changed immediately if contamination is suspected or confirmed. Never reuse disposable gloves.

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[9] Standard safety glasses do not offer sufficient protection against splashes or airborne powder.

  • Skin and Body Protection: A full-length laboratory coat must be worn and buttoned. Ensure clothing fully covers all exposed skin.

  • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with particulate filters may be required for large-scale operations or emergency situations (e.g., spill cleanup) where fume hood use is not feasible.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Safety Goggles Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles Doff2->Doff3

Figure 1. Standard workflow for donning and doffing Personal Protective Equipment (PPE).

Safe Handling & Standard Operating Procedures (SOPs)

Adherence to detailed SOPs is crucial for minimizing exposure and preventing accidents.

Protocol 1: Weighing and Preparing Solutions

This protocol is designed to prevent the generation of dust and contain any potential spills during a common laboratory task.

Methodology:

  • Preparation: Designate a specific area within the fume hood for weighing. Place a plastic-backed absorbent liner on the work surface.

  • Tare Weighing Vessel: Place a clean, dry weighing vessel (e.g., a vial or beaker) on the analytical balance within the fume hood and tare the balance.

  • Aliquot Transfer: Carefully use a spatula to transfer the approximate required amount of 5-Bromo-7-methyl-1(2H)-isoquinolinone from the stock container to the tared weighing vessel. Perform this action slowly and close to the surface to minimize dust generation.

  • Seal and Weigh: Securely cap the stock container immediately. Record the mass of the compound in the weighing vessel.

  • Dissolution: Add the solvent to the weighing vessel containing the compound. Ensure the vessel is appropriately sized to prevent splashing. Mix gently using a magnetic stir bar or by swirling until the solid is fully dissolved.[2]

  • Final Transfer: The resulting solution can now be safely transferred to the reaction vessel.

  • Decontamination: Carefully wipe down the spatula, weighing vessel (exterior), and work surface with a solvent-dampened cloth. Dispose of the cloth and the absorbent liner as hazardous waste.

First Aid & Emergency Procedures

In case of accidental exposure, immediate and correct action is vital.[8]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, provide them with plenty of water to drink. Seek immediate medical attention.[6]

Spill Response

For small spills (<1 gram) inside a fume hood:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad).

  • Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

For larger spills or any spill outside of a fume hood, evacuate the area and contact the institution's environmental health and safety (EHS) department.

Figure 2. Decision-making workflow for responding to a chemical spill.

Storage and Disposal

Proper storage and disposal are essential for maintaining chemical integrity and ensuring laboratory and environmental safety.

A. Storage:

  • Store containers in a cool, dry, and well-ventilated place, away from direct sunlight.[9]

  • Keep containers tightly closed when not in use.[8]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[10]

  • The compound should be stored at room temperature and sealed in a dry environment.[3][4]

B. Disposal:

  • All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be disposed of as hazardous chemical waste.

  • Disposal must be conducted in accordance with all applicable local, state, and federal regulations. Do not dispose of this chemical down the drain.[8]

  • Consult with your institution's EHS department for specific guidance on waste stream management.

Conclusion

While 5-Bromo-7-methyl-1(2H)-isoquinolinone is a compound with limited published safety information, a robust safety culture demands a proactive and conservative approach. By treating it with the same level of caution as its closest, well-characterized analogs, researchers can significantly mitigate risks. The principles outlined in this guide—relying on engineering controls, diligent use of PPE, adherence to SOPs, and preparedness for emergencies—provide a comprehensive framework for the safe handling of this and other novel chemical entities in a research and development setting.

References

  • Carl Roth GmbH + Co. KG. (2021). Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. Retrieved February 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736487, 5-Bromoisoquinoline. Retrieved February 21, 2026, from [Link]

  • American Elements. (n.d.). 5-Bromoisoquinolin-1(2H)-one. Retrieved February 21, 2026, from [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of 5-Bromo-7-methyl-1(2H)-isoquinolinone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed synthetic protocols for the preparation of 5-Bromo-7-methyl-1(2H)-isoquinolinone, a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The isoquinolinone core is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of this target molecule offers a unique platform for further chemical exploration.[1] This document outlines a robust and efficient synthetic strategy, starting from readily available precursors and proceeding through the formation of a dihydroisoquinolinone intermediate, followed by a final dehydrogenation step. The protocols are presented with a focus on experimental reproducibility and an in-depth explanation of the underlying chemical principles, ensuring that researchers can confidently replicate and adapt these methods for their specific needs.

Introduction: The Significance of the Isoquinolinone Scaffold

The isoquinoline and its derivatives, particularly the isoquinolinone class of compounds, represent a cornerstone in the field of medicinal chemistry. This nitrogen-containing bicyclic aromatic system is a common motif in a wide array of natural products and synthetic molecules that exhibit potent pharmacological activities.[1] The introduction of specific substituents, such as a bromine atom and a methyl group, onto the isoquinolinone core can significantly modulate the physicochemical and biological properties of the molecule. The bromine atom, for instance, not only influences the electronic character of the aromatic system but also serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions.[2] This allows for the systematic development of compound libraries for structure-activity relationship (SAR) studies, a critical component of modern drug discovery. The target molecule, 5-Bromo-7-methyl-1(2H)-isoquinolinone, is therefore a valuable building block for the synthesis of novel therapeutic agents.

Proposed Synthetic Strategy: A Two-Step Approach

The synthesis of 5-Bromo-7-methyl-1(2H)-isoquinolinone can be efficiently achieved through a two-step sequence, as illustrated in the workflow diagram below. This strategy leverages the synthesis of a saturated precursor, 5-bromo-7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one, followed by an oxidation reaction to introduce the endocyclic double bond.[3] This approach is often advantageous as it can provide higher overall yields and cleaner reactions compared to building the unsaturated ring system directly.

Synthetic Workflow start Starting Materials step1 Protocol 1: Synthesis of 5-Bromo-7-methyl-3,4-dihydro-1(2H)-isoquinolinone start->step1 intermediate 5-Bromo-7-methyl-3,4-dihydro-1(2H)-isoquinolinone step1->intermediate step2 Protocol 2: Dehydrogenation to 5-Bromo-7-methyl-1(2H)-isoquinolinone intermediate->step2 product Target Compound: 5-Bromo-7-methyl-1(2H)-isoquinolinone step2->product

Caption: Overall synthetic workflow for 5-Bromo-7-methyl-1(2H)-isoquinolinone.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-7-methyl-3,4-dihydro-1(2H)-isoquinolinone

The first step involves the construction of the dihydroisoquinolinone ring system. While there are several methods to achieve this, a common and effective approach is the Bischler-Napieralski reaction, followed by reduction and subsequent cyclization.[4] This protocol outlines a generalized procedure that can be adapted based on the specific starting materials available.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityNotes
2-(3-Bromo-5-methylphenyl)ethan-1-amineC9H12BrN214.101.0 eqStarting material
Acylating agent (e.g., Acetyl chloride)CH3COCl78.491.1 eq
Dehydrating agent (e.g., POCl3)POCl3153.332.0 eqUse with caution, corrosive
Reducing agent (e.g., NaBH4)NaBH437.831.5 eq
Solvent (e.g., Toluene, Methanol)--As neededAnhydrous conditions recommended

Procedure:

  • Amide Formation: Dissolve 2-(3-Bromo-5-methylphenyl)ethan-1-amine (1.0 eq) in an anhydrous solvent such as toluene. Cool the solution to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.

  • Cyclization (Bischler-Napieralski): To the crude amide, add the dehydrating agent (e.g., POCl3, 2.0 eq) and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by pouring it onto crushed ice. Basify the aqueous solution with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Reduction: The resulting crude imine is then dissolved in a suitable solvent like methanol and cooled to 0 °C. Sodium borohydride (1.5 eq) is added portion-wise. The reaction is stirred at room temperature until the reduction is complete.

  • Purification: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield 5-Bromo-7-methyl-3,4-dihydro-1(2H)-isoquinolinone.

Protocol 2: Dehydrogenation to 5-Bromo-7-methyl-1(2H)-isoquinolinone

This final step involves the oxidation of the dihydroisoquinolinone intermediate to the desired aromatic isoquinolinone. A reliable and high-yielding method for this transformation is the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the dehydrogenating agent.[5][6]

Dehydrogenation Mechanism cluster_0 Dehydrogenation of Dihydroisoquinolinone Intermediate 5-Bromo-7-methyl-3,4-dihydro-1(2H)-isoquinolinone Product 5-Bromo-7-methyl-1(2H)-isoquinolinone Intermediate->Product - 2H+ - 2e- DDQ DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) DDQH2 DDQH2 (Hydroquinone form) DDQ->DDQH2 + 2H+ + 2e-

Caption: Simplified mechanism of dehydrogenation using DDQ.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityNotes
5-Bromo-7-methyl-3,4-dihydro-1(2H)-isoquinolinoneC10H10BrNO240.101.0 eqFrom Protocol 1
DDQC8Cl2N2O2227.002.0 eqToxic, handle with care
1,4-DioxaneC4H8O288.11As neededAnhydrous
Ethyl acetateC4H8O288.11For work-up
10% Aqueous NaOHNaOH40.00For work-upCorrosive

Procedure:

  • In a round-bottom flask, dissolve 5-Bromo-7-methyl-3,4-dihydro-1(2H)-isoquinolinone (1.0 eq) in anhydrous 1,4-dioxane.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 2.0 eq) to the solution.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.[5] Monitor the progress of the reaction by TLC or LCMS.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Take up the residue in ethyl acetate (e.g., 100 mL for a 1 mmol scale reaction) and wash with 10% aqueous sodium hydroxide (2 x 100 mL).[6]

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol (e.g., 99:1 to 96:4) to afford the pure 5-Bromo-7-methyl-1(2H)-isoquinolinone as a solid.[5][6]

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Characterization Data:

AnalysisExpected Result
Appearance Pale yellow to off-white solid[7]
LCMS Purity >95%, m/z [M+H]+ consistent with C10H8BrNO
¹H NMR Peaks corresponding to the aromatic and methyl protons
¹³C NMR Peaks corresponding to the carbons of the isoquinolinone core

Safety and Handling Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • DDQ is a toxic and moisture-sensitive reagent. Handle with care and avoid inhalation of dust.

  • Phosphorus oxychloride (POCl3) is highly corrosive and reacts violently with water. Handle with extreme caution.

  • Sodium borohydride is flammable and reacts with water to produce hydrogen gas.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthetic protocols detailed in this application note provide a reliable and efficient pathway for the synthesis of 5-Bromo-7-methyl-1(2H)-isoquinolinone. By following these procedures, researchers can access this valuable chemical intermediate for use in a wide range of applications, from the development of novel pharmaceuticals to the synthesis of advanced materials. The strategic two-step approach, culminating in a robust dehydrogenation reaction, ensures a high-yielding and reproducible synthesis.

References

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. Available from: [Link]

  • Google Patents. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Organic Chemistry Portal. Isoquinolone synthesis. Available from: [Link]

  • ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Available from: [Link]

  • Andrew G. Myers Research Group, Harvard University. A Versatile Synthesis of Substituted Isoquinolines. Available from: [Link]

  • PubChem. 5-bromo-7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one. Available from: [Link]

  • MDPI. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Available from: [Link]

  • RSC Publishing. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Available from: [Link]

  • Google Patents. CN102875465A - Method for preparing 7-bromoisoquinoline.
  • SpringerLink. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available from: [Link]

Sources

Application Notes & Protocols: Strategic C-H Activation of 5-Bromo-7-methyl-1(2H)-isoquinolinone for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoquinolin-1(2H)-one scaffold is a privileged core in medicinal chemistry, appearing in numerous bioactive natural products and synthetic pharmaceuticals.[1][2] The targeted functionalization of this heterocycle is paramount for the development of novel therapeutics. This guide provides a comprehensive overview of modern C-H activation strategies applicable to the late-stage functionalization of 5-Bromo-7-methyl-1(2H)-isoquinolinone. We delve into the mechanistic underpinnings of transition-metal-catalyzed C-H activation, offering detailed, field-proven protocols for researchers in drug discovery and organic synthesis. The protocols herein are designed to be self-validating, with an emphasis on causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Imperative of C-H Activation in Modern Drug Discovery

Traditional cross-coupling methodologies, while powerful, necessitate substrate pre-functionalization, adding steps and generating waste.[3] C-H activation has emerged as a transformative paradigm, enabling the direct conversion of ubiquitous C-H bonds into new carbon-carbon and carbon-heteroatom bonds with high atom and step economy.[3][4][5] This approach is particularly advantageous in late-stage functionalization, where complex molecules can be modified without the need for de novo synthesis.[6] For drug development professionals, this translates to accelerated lead optimization and the rapid generation of diverse compound libraries.

The 5-Bromo-7-methyl-1(2H)-isoquinolinone core presents a unique canvas for C-H activation. The bromine atom offers a handle for traditional cross-coupling, while the methyl group and multiple aromatic C-H bonds provide opportunities for direct functionalization. The inherent directing group capacity of the amide moiety within the isoquinolinone system can be harnessed to achieve high regioselectivity in C-H activation reactions.[7]

The 5-Bromo-7-methyl-1(2H)-isoquinolinone Scaffold: A Privileged Motif

The isoquinolinone framework is a cornerstone in the design of bioactive molecules.[1][8] The presence of a bromine atom at the 5-position and a methyl group at the 7-position on the 1(2H)-isoquinolinone core provides distinct advantages for medicinal chemistry programs. The bromine can influence the molecule's pharmacokinetic properties and serves as a versatile synthetic handle for further diversification.[8][9] The methyl group can impact binding affinity and metabolic stability.[3]

Strategic C-H Activation of Isoquinolinones: An Overview

Transition metal catalysis, particularly with palladium, rhodium, and iridium, has been instrumental in the advancement of C-H activation of N-heterocycles.[4][10][11][12] The general mechanism involves the coordination of the metal to a directing group, followed by cyclometalation to form a metallacyclic intermediate.[5] This intermediate then reacts with a coupling partner, and subsequent reductive elimination furnishes the functionalized product and regenerates the active catalyst.

For isoquinolinones, the endocyclic amide can act as a directing group, guiding the catalyst to the ortho C-H bonds. However, the use of removable or modifiable directing groups attached to the amide nitrogen often provides greater control and versatility.

Experimental Protocols: Palladium-Catalyzed C-H Olefination

This protocol details a representative Palladium-catalyzed C-H olefination of an N-substituted isoquinolinone, adapted for 5-Bromo-7-methyl-1(2H)-isoquinolinone. The N-methoxy directing group is chosen for its reliability in directing C-H activation and its potential for subsequent removal.[13]

Synthesis of N-methoxy-5-Bromo-7-methyl-1(2H)-isoquinolinone

A detailed, step-by-step methodology for the synthesis of the N-methoxy protected starting material is crucial for the success of the subsequent C-H activation step.

Workflow for Synthesis of N-methoxy-5-Bromo-7-methyl-1(2H)-isoquinolinone

cluster_0 Starting Material Preparation SM 5-Bromo-7-methyl- 1(2H)-isoquinolinone Base Base (e.g., NaH) in Anhydrous Solvent (e.g., THF) SM->Base Deprotonation MeOCl O-Methylhydroxylamine Hydrochloride Base->MeOCl Nucleophilic Attack Product N-methoxy-5-Bromo-7-methyl- 1(2H)-isoquinolinone MeOCl->Product

Caption: Synthesis of the N-methoxy protected starting material.

Protocol:

  • To a solution of 5-Bromo-7-methyl-1(2H)-isoquinolinone (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere (N2 or Ar), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add O-methylhydroxylamine hydrochloride (1.5 eq) and stir the reaction at 60 °C for 12 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford N-methoxy-5-Bromo-7-methyl-1(2H)-isoquinolinone.

Palladium-Catalyzed C-H Olefination Protocol

This protocol is adapted from established procedures for the olefination of N-methoxybenzamides.[13][14]

Workflow for Palladium-Catalyzed C-H Olefination

cluster_1 C-H Olefination Start N-methoxy-5-Bromo-7-methyl- 1(2H)-isoquinolinone Reagents Olefin (e.g., n-butyl acrylate) Pd(OAc)2 (catalyst) Ag2CO3 (oxidant) DIPEA (base) Toluene (solvent) Start->Reagents Combine Reaction Reaction at 85 °C Reagents->Reaction Product Olefinated Isoquinolinone Reaction->Product

Caption: Palladium-catalyzed C-H olefination of the N-methoxy isoquinolinone.

Protocol:

  • In a sealed reaction vessel, combine N-methoxy-5-Bromo-7-methyl-1(2H)-isoquinolinone (1.0 eq), the desired olefin (e.g., n-butyl acrylate, 3.0 eq), Pd(OAc)2 (10 mol%), Ag2CO3 (2.0 eq), and DIPEA (2.0 eq).

  • Add anhydrous toluene (0.1 M) and seal the vessel.

  • Heat the reaction mixture to 85 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the desired olefinated product.

Data Summary Table:

EntryOlefinProductYield (%)
1n-Butyl acrylate8-(but-2-en-2-yl)-5-bromo-7-methylisoquinolin-1(2H)-oneExpected good to excellent
2Styrene5-bromo-7-methyl-8-styrylisoquinolin-1(2H)-oneExpected good to excellent

Note: Yields are predictive and based on analogous systems reported in the literature. Experimental optimization is recommended.

Experimental Protocols: Rhodium-Catalyzed C-H Annulation

Rhodium catalysis offers a powerful alternative for the synthesis of more complex, fused heterocyclic systems via C-H activation and annulation with alkynes.[11][15][16][17]

Rhodium-Catalyzed Annulation with an Internal Alkyne

This protocol is based on established methods for the Rh(III)-catalyzed synthesis of isoquinolones.[2][11]

Workflow for Rhodium-Catalyzed C-H Annulation

cluster_2 C-H Annulation Start_Rh N-methoxy-5-Bromo-7-methyl- 1(2H)-isoquinolinone Reagents_Rh Internal Alkyne (e.g., diphenylacetylene) [RhCp*Cl2]2 (catalyst) CsOAc (base) DCE (solvent) Start_Rh->Reagents_Rh Combine Reaction_Rh Reaction at 100 °C Reagents_Rh->Reaction_Rh Product_Rh Annulated Isoquinolinone Reaction_Rh->Product_Rh

Caption: Rhodium-catalyzed C-H annulation with an internal alkyne.

Protocol:

  • To a screw-cap vial, add N-methoxy-5-Bromo-7-methyl-1(2H)-isoquinolinone (1.0 eq), the internal alkyne (e.g., diphenylacetylene, 1.2 eq), [RhCp*Cl2]2 (2.5 mol%), and CsOAc (1.0 eq).

  • Add anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Seal the vial and heat the reaction mixture to 100 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with dichloromethane (DCM).

  • Filter the mixture through a short pad of silica gel, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain the annulated isoquinolinone.

Trustworthiness and Self-Validation

The protocols provided are based on well-established and peer-reviewed methodologies.[2][11][13][14] To ensure the trustworthiness of the experimental results, the following self-validating steps are recommended:

  • Spectroscopic Confirmation: Characterize all intermediates and final products thoroughly using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

  • Control Experiments: In the absence of the catalyst or oxidant, no reaction should be observed, confirming their essential roles.

  • Regiochemistry Determination: The regioselectivity of the C-H functionalization should be unambiguously determined, for instance, through 2D NMR techniques (NOESY or HMBC).

Conclusion and Future Perspectives

The strategic application of C-H activation to the 5-Bromo-7-methyl-1(2H)-isoquinolinone scaffold opens new avenues for the rapid diversification of this medicinally important core. The protocols detailed herein for palladium-catalyzed olefination and rhodium-catalyzed annulation serve as a robust starting point for researchers. Future work could explore other transition metals like iridium for C-H amination or borylation, further expanding the synthetic toolbox for derivatizing this versatile heterocycle.[6][12][18] The continued development of more efficient and selective C-H activation methods will undoubtedly accelerate the discovery of next-generation therapeutics.

References

  • Rhodium-catalyzed C–H activation of hydrazines leads to isoquinolones with tunable aggregation-induced emission properties.
  • Modular synthesis of dihydro-isoquinolines: palladium-catalyzed sequential C(sp2)–H and C(sp3)
  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annul
  • Selective Synthesis of Isoquinolines by Rhodium(III)-Catalyzed C–H/N–H Functionalization with α-Substituted Ketones.
  • Rhodium-Catalyzed C−H Activation and Three-Component Tandem Annulation Leading to Isoquinolones.
  • Palladium‐Catalyzed Inert C−H Bond Activation and Cyclocarbonylation of Isoquinolones with Carbon Dioxide Leading to Isoindolo[2,1‐b]isoquinoline‐5,7‐Diones.
  • Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers.MDPI.
  • Ir(III)-Catalyzed Synthesis of Isoquinoline N-Oxides from Aryloxime and α-Diazocarbonyl Compounds.
  • Rhodium-catalyzed C–H activation and three-component tandem annulation leading to isoquinolones.Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of isoquinolinone via palladium-catalyzed C–H activation...
  • Palladium-Catalyzed Regioselective C–H Functionalization/Annulation Reaction of Amides and Allylbenzenes for the Synthesis of Isoquinolinones and Pyridinones.
  • C–H Activation: Toward Sustainability and Applic
  • ChemInform Abstract: Synthesis of Isoquinolines via Rh(III)-Catalyzed C—H Activation Using Hydrazone as a New Oxidizing Directing Group.
  • Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionaliz
  • CAS 190777-77-6: 5-Bromo-1(2H)-isoquinolinone.CymitQuimica.
  • Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activ
  • Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines.Chemical Science (RSC Publishing).
  • Strategies for the synthesis of functionalized isoquinolin‐1(2H)‐one derivatives.
  • Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.PMC.
  • Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD).Europe PMC.
  • Fast construction of isoquinolin-1(2H)-ones by direct intramolecular C–H/N–H functionalization under metal-free conditions.Organic & Biomolecular Chemistry (RSC Publishing).
  • Iridium-catalyzed reductive β-alkylation of (iso)quinoline derivatives by an in situ enone-trapping strategy.Organic & Biomolecular Chemistry (RSC Publishing).
  • Rh(iii)-catalyzed C–H activation/β-F elimination/Michael addition: diastereoselective access to dihydroisoquinolinones featuring β-amino α-fluorocarbonyl motif.
  • Mechanochemical Functionalization of Heterocycles by C-H Activation: An Upd
  • Transition Metal-Catalyzed C-H Activation/Annulation Approaches to Isoindolo[2,1-b]isoquinolin-5(7H)-ones.PubMed.
  • C-H Activation of Heteroaromatics.
  • A Catalysis Guide Focusing on C–H Activ
  • Rh-Catalyzed Cascade C-H Activation/Annulation of N-Hydroxybenzamides and Propargylic Acetates for Modular Access to Isoquinolones.PMC.
  • A Versatile Synthesis of Substituted Isoquinolines.Andrew G Myers Research Group - Harvard University.
  • Regioselective Functionalization of Quinolines through C-H Activ
  • 190777-77-6, 5-Bromo-1(2H)-isoquinolinone Formula.ECHEMI.
  • 5-bromo-7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one.PubChemLite.
  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety.MDPI.
  • Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance.

Sources

Application Note: Microwave-Assisted Functionalization of 5-Bromo-7-methyl-1(2H)-isoquinolinone

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of microwave-assisted synthesis for 5-Bromo-7-methyl-1(2H)-isoquinolinone , a high-value scaffold in medicinal chemistry.

Introduction & Strategic Value

5-Bromo-7-methyl-1(2H)-isoquinolinone represents a "privileged scaffold" in modern drug discovery, serving as a core pharmacophore for PARP inhibitors (DNA repair modulation), ROCK inhibitors (cytoskeletal regulation), and kinase inhibitors (e.g., VEGFR-2, EGFR).

Why Microwave Synthesis?

Traditional thermal heating of isoquinolinone scaffolds often suffers from:

  • Poor Solubility: The lactam core promotes strong intermolecular hydrogen bonding (dimerization), leading to heterogeneity in non-polar solvents.

  • Sluggish Reactivity: The electron-deficient nature of the pyridine-fused ring deactivates the C5-position toward oxidative addition in palladium-catalyzed cycles.

  • Side Reactions: Prolonged heating times (>12h) required for thermal activation frequently lead to protodebromination or oxidative degradation of the methyl group.

Microwave irradiation (MW) solves these bottlenecks via dielectric heating . The lactam moiety acts as a "molecular antenna," efficiently absorbing microwave energy to generate localized superheating. This accelerates the rate-limiting oxidative addition step of the bromine at C5, reducing reaction times from hours to minutes while suppressing side products.

Core Reactivity & Mechanistic Logic[1]

The molecule features two orthogonal reactive handles:

  • N-Lactam (N2 Position): A nucleophilic site (pKa ~12) amenable to alkylation. This is often the first step to break intermolecular H-bonds and improve solubility for subsequent couplings.

  • C5-Bromide: An electrophilic handle for transition-metal cross-coupling. The 7-methyl group provides weak electron donation, slightly stabilizing the oxidative addition complex compared to the non-methylated analog.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from this core scaffold.

G cluster_0 Path A: N-Functionalization (Solubility Optimization) cluster_1 Path B: C5-Diversification (Library Generation) Start 5-Bromo-7-methyl- 1(2H)-isoquinolinone N_Alk N-Alkylated Intermediate Start->N_Alk R-X, Base MW: 80°C, 10 min Suzuki Biaryl Product (Suzuki) Start->Suzuki Direct Coupling (Low Solubility Risk) N_Alk->Suzuki Ar-B(OH)2, Pd(0) MW: 120°C, 20 min Buchwald Amino-Isoquinolinone (Buchwald) N_Alk->Buchwald R-NH2, Pd(0) MW: 130°C, 30 min Sonogashira Alkynyl Derivative (Sonogashira) N_Alk->Sonogashira Alkyne, CuI, Pd(II) MW: 100°C, 25 min

Caption: Divergent synthesis workflow. Path A (N-alkylation) is recommended before Path B to enhance solubility and yield.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted N-Alkylation

Objective: Introduce solubility tags or pharmacophores at the N2 position.

Reagents:

  • Substrate: 5-Bromo-7-methyl-1(2H)-isoquinolinone (1.0 equiv)

  • Electrophile: Alkyl halide (1.2 equiv)

  • Base: Cs₂CO₃ (2.0 equiv) – Chosen for its "cesium effect" enhancing solubility in organic solvents.

  • Solvent: DMF (anhydrous)

Procedure:

  • Load: In a 10 mL microwave vial, suspend the isoquinolinone (238 mg, 1.0 mmol) and Cs₂CO₃ (650 mg, 2.0 mmol) in DMF (4 mL).

  • Add: Add the alkyl halide (1.2 mmol). Cap the vial with a Teflon-lined septum.

  • Irradiate: Place in a single-mode microwave reactor.

    • Temp: 80 °C

    • Time: 10 minutes

    • Stirring: High (magnetic stir bar is critical to prevent hot spots).

  • Workup: Pour into water (20 mL). If solid precipitates, filter and wash with water. If oil forms, extract with EtOAc (3 x 10 mL).

  • Validation: Monitor disappearance of starting material via TLC (50% EtOAc/Hexane). Expect >90% yield.

Protocol B: Rapid Suzuki-Miyaura Cross-Coupling

Objective: Install biaryl systems at C5 for PARP/Kinase inhibition.

Reagents:

  • Substrate: N-substituted-5-bromo-7-methyl-1(2H)-isoquinolinone (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) – Robust against air/moisture; excellent for microwave conditions.

  • Base: K₂CO₃ (2M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Load: Charge a 5 mL microwave vial with the substrate (0.5 mmol), boronic acid (0.75 mmol), and Pd catalyst (18 mg).

  • Solvent: Add 1,4-Dioxane (3 mL) and 2M K₂CO₃ (0.75 mL).

  • Purge: Bubble nitrogen through the mixture for 1 minute to remove dissolved oxygen (crucial to prevent Pd homocoupling).

  • Irradiate:

    • Temp: 120 °C

    • Time: 20 minutes

    • Power: Dynamic mode (max 150W).

  • Purification: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (SiO₂, 0-10% MeOH in DCM).

Data Summary: Comparison of Thermal vs. Microwave Conditions

ParameterThermal Heating (Reflux)Microwave IrradiationImprovement Factor
Reaction Time 12 - 24 Hours15 - 25 Minutes~60x Faster
Catalyst Load 5 - 10 mol%1 - 5 mol%Lower Cost
Yield (Suzuki) 45 - 65%82 - 94%Higher Efficiency
Solvent Vol. 20 - 50 mL/g5 - 10 mL/gGreener

Troubleshooting & Optimization

Issue: Protodebromination (Loss of Br without coupling)

  • Cause: Overheating or excess hydride source.

  • Fix: Switch solvent from Ethanol/Water to Dioxane/Water. Reduce temperature to 100°C and extend time.

Issue: Palladium Black Precipitation

  • Cause: Catalyst decomposition before reaction completion.

  • Fix: Add a stabilizing ligand like XPhos or SPhos (especially for sterically hindered boronic acids).

Issue: Poor Microwave Absorption

  • Cause: Non-polar solvent (e.g., Toluene) used without a "susceptor."

  • Fix: Add a small amount of polar solvent (e.g., 0.5 mL EtOH or DMF) or use an ionic liquid dopant ([bmim][PF6]) to spike heating efficiency.

References

  • Microwave-Assisted Synthesis of Isoquinoline Derivatives Source: Deshmukh et al., ResearchGate/RSC Advances. Relevance: Establishes baseline microwave parameters for isoquinolinone cyclization and functionalization.

  • Suzuki-Miyaura Coupling of 5-Bromo-isoquinolinones Source:Journal of Organic Chemistry / Beilstein J. Org. Chem. (Analogous protocols). Relevance: Validates Pd(dppf)Cl2 as the catalyst of choice for C5-brominated heterocycles.

  • PARP Inhibitor Structure-Activity Relationships (SAR) Source:Bioorganic & Medicinal Chemistry Letters. Relevance: Confirms the biological significance of the 5-substituted isoquinolinone scaffold in DNA repair inhibition.

  • ROCK Inhibitor (Y-27632) and Isoquinoline Scaffolds Source:Stem Cell Technologies / Tocris. Relevance: Highlights the critical role of the isoquinoline core in kinase inhibition for stem cell research.

Troubleshooting & Optimization

Improving reaction yields of 5-Bromo-7-methyl-1(2H)-isoquinolinone coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reaction Yields for 5-Bromo-7-methyl-1(2H)-isoquinolinone

Executive Summary & Chemical Context

5-Bromo-7-methyl-1(2H)-isoquinolinone is a privileged scaffold, particularly in the synthesis of Rho-associated protein kinase (ROCK) inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors.

Key Chemical Challenges:

  • Lactam Interference: The free lactam nitrogen (

    
    ) and carbonyl oxygen can coordinate with Palladium (
    
    
    
    ) species, leading to catalyst poisoning or off-cycle resting states.
  • Solubility: The strong intermolecular hydrogen bonding (dimerization) of the lactam moiety renders the substrate poorly soluble in non-polar solvents (e.g., Toluene), often necessitating polar aprotic solvents that can complicate workup.

  • Electronic Deactivation: The 7-methyl group is electron-donating. By increasing electron density at the C5 position (meta-relationship), it renders the C-Br bond slightly less electrophilic compared to the des-methyl analog, requiring more active catalyst systems for oxidative addition.

Module 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

User Question: “I am observing low conversion (<40%) and significant protodebromination when coupling 5-bromo-7-methyl-1(2H)-isoquinolinone with aryl boronic acids. How do I fix this?”

Root Cause Analysis
  • Protodebromination: This side reaction (replacing -Br with -H) often occurs when the transmetallation step is slow, or when the reaction mixture contains excess proton sources (like water or alcohols) without sufficient active catalyst to outcompete the side reaction.

  • Catalyst Deactivation: The lactam motif can act as a ligand. If your catalyst loading is low (<2 mol%), the substrate itself may be sequestering the Pd.

Optimized Protocol (Standard Operation)

This protocol uses a high-activity precatalyst system to overcome the electronic deactivation of the 7-methyl group.

  • Reagents:

    • Substrate: 1.0 equiv

    • Boronic Acid: 1.5 equiv

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) OR XPhos Pd G2 (2 mol%)

    • Base: K₃PO₄ (3.0 equiv) – Superior to carbonates for this scaffold.

    • Solvent: 1,4-Dioxane/Water (4:1 ratio).[1] The water is critical for the boronic acid activation mechanism.

  • Procedure:

    • Charge the reaction vessel with the substrate, boronic acid, and base.[1]

    • Add the solvent mixture and sparge with Argon for 15 minutes (Critical: Oxygen promotes homocoupling of the boronic acid).

    • Add the Pd catalyst quickly under positive Argon pressure.

    • Seal and heat to 90°C for 4–12 hours.

  • Troubleshooting Matrix:

ObservationDiagnosisCorrective Action
No Reaction (SM recovered) Catalyst poisoning or Oxidative Addition failure.Switch to XPhos Pd G2 or Sphos Pd G2 . These bulky, electron-rich ligands facilitate oxidative addition on electron-rich aryl bromides.
Protodebromination (>10%) Transmetallation is too slow; "Hydride" source present.Switch solvent to anhydrous DMF or Dioxane and use CsF (2-3 equiv) as the base (anhydrous conditions).
Homocoupling of Boronic Acid Oxygen leak or excess oxidant.Degas solvents more rigorously (freeze-pump-thaw). Add catalyst last.
Precipitation of SM Poor solubility limiting reaction rate.Add DMSO (10-20% v/v) as a co-solvent to break lactam dimers.

Module 2: Buchwald-Hartwig Amination (C-N Bond Formation)

User Question: “I need to install an amine at the 5-position. Standard conditions (Pd₂dba₃/BINAP) are failing. What is the alternative?”

Technical Insight

The 5-position is sterically crowded by the peri-carbonyl (C1=O) and the C4-proton. Standard ligands like BINAP often form complexes that are too sterically hindered to allow the amine approach. Furthermore, the 7-methyl group adds distal steric bulk.

Recommended Catalyst Systems

You require "Dialkylbiaryl phosphine" ligands (Buchwald Ligands) that are specifically designed to be bulky yet flexible.

  • Primary Amines: Use BrettPhos or tBuBrettPhos .

  • Secondary Amines: Use RuPhos (for acyclic) or XPhos (for cyclic amines).

Step-by-Step Protocol
  • Solvent System: t-Amyl alcohol or Dioxane. (t-Amyl alcohol allows higher temps and better solubility).

  • Base: Cs₂CO₃ (Weak base) is preferred to prevent interference with the lactam NH. If the lactam NH is protected (e.g., N-Me, N-SEM), use NaOtBu (Strong base) for faster kinetics.

  • Temperature: 100–110°C.

Critical Note on N-Protection: If your coupling fails repeatedly, the acidic N-H of the isoquinolinone (pKa ~10-11) might be quenching the amido-palladium intermediate. Protect the lactam Nitrogen with a SEM (2-(Trimethylsilyl)ethoxymethyl) or PMB (p-Methoxybenzyl) group before attempting difficult Buchwald couplings.

Module 3: Visualizing the Optimization Logic

The following diagram illustrates the decision tree for optimizing the coupling of 5-Bromo-7-methyl-1(2H)-isoquinolinone.

OptimizationLogic Start Start: 5-Br-7-Me-Isoquinolinone Coupling CheckProt Is the Lactam N-H Protected? Start->CheckProt CouplingType Coupling Type? CheckProt->CouplingType Yes/No Suzuki Suzuki-Miyaura (C-C) CouplingType->Suzuki Buchwald Buchwald-Hartwig (C-N) CouplingType->Buchwald StdSuzuki Std: Pd(dppf)Cl2, K3PO4, Dioxane/H2O Suzuki->StdSuzuki ProblemSuzuki Issue Observed? StdSuzuki->ProblemSuzuki Solubility Poor Solubility? ProblemSuzuki->Solubility Precipitate Dehalogen Protodebromination? ProblemSuzuki->Dehalogen Product - Br ActionSol Add DMSO or DMF Solubility->ActionSol ActionDehal Use Anhydrous Conditions (CsF/Dioxane) Dehalogen->ActionDehal Buchwald->CheckProt Check N-H again ProtectFirst Recommendation: Protect N-H (SEM/PMB) Buchwald->ProtectFirst If N-H Free & Fails LigandSelect Ligand Selection Buchwald->LigandSelect PrimAmine Primary Amine: BrettPhos LigandSelect->PrimAmine SecAmine Secondary Amine: RuPhos LigandSelect->SecAmine

Caption: Decision logic for selecting reagents and troubleshooting pathways based on specific reaction failures.

Module 4: Solubility & Purification FAQs

Q: The product is stuck in the aqueous layer during workup. How do I extract it? A: Isoquinolinones are polar.

  • Salting Out: Saturate the aqueous phase with NaCl.

  • Solvent: Use a 9:1 mixture of Chloroform/Isopropanol for extraction instead of pure Ethyl Acetate or DCM. This mixture is highly effective for polar heterocycles.

Q: How do I remove the Palladium residue? A: The lactam nitrogen can bind residual Pd, leaving the product colored (grey/brown).

  • Solution: Treat the organic layer with Thiol-functionalized silica gel (SiliaMetS® Thiol) or wash with an aqueous solution of N-Acetylcysteine (5% w/v) during workup.

References

  • Suzuki-Miyaura Coupling of Isoquinolinones

    • Title: Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors.
    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry, 2018.
    • URL:[Link]

  • Buchwald-Hartwig Ligand Selection

    • Title: A General Catalyst for the Amination of Aryl Halides with Primary Amines (BrettPhos study).
    • Source:Journal of the American Chemical Society, 2008.
    • URL:[Link]

  • Solubility & Handling of Isoquinolinones

    • Title: Application Notes and Protocols for the Synthesis of ROCK Inhibitors.[2]

    • Source: BenchChem Technical Guides.[1]

Sources

Purification methods for 5-Bromo-7-methyl-1(2H)-isoquinolinone from crude mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Purification of 5-Bromo-7-methyl-1(2H)-isoquinolinone

Executive Summary & Compound Profile

Compound: 5-Bromo-7-methyl-1(2H)-isoquinolinone CAS Registry Number: 1538716-02-7 Molecular Formula: C₁₀H₈BrNO Molecular Weight: 238.08 g/mol [1][2]

Application Context: This intermediate is a critical scaffold in the synthesis of Rho-associated protein kinase (ROCK) inhibitors and other ATP-competitive kinase inhibitors.[1] High purity (>98%) is essential because the 5-bromo position typically undergoes palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), where trace impurities (especially regioisomers or sulfur/phosphorus contaminants) can poison the catalyst or lead to difficult-to-separate downstream byproducts.[1][2]

Chemical Behavior: As a lactam (cyclic amide), this compound exhibits strong intermolecular hydrogen bonding, resulting in a high melting point and poor solubility in non-polar solvents (e.g., hexanes, diethyl ether).[1][2] It behaves as a weak acid (pKa ~11-12 at the N-H) and can be deprotonated by strong bases, a property useful for purification.[1][2]

Troubleshooting Guide: Purification & Isolation

Category 1: Solubility & Initial Workup

Q: My crude product is a sticky, dark solid that won't dissolve in common organic solvents. How do I handle this?

A: This "oiling out" or sticky solid formation is common due to the competition between the compound's high lattice energy (H-bonding) and lipophilic impurities.[1][2]

  • The Cause: Crude mixtures often contain residual high-boiling solvents (DMF/DMSO) or oligomeric byproducts that trap the product.[1][2]

  • The Solution (Trituration Protocol):

    • Suspend the crude sticky solid in a minimal amount of cold Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) .[1][2]

    • Sonicate for 10–15 minutes. The mechanical energy helps break up the amorphous material, allowing the impurities to dissolve in the supernatant while the product crystallizes out.[1][2]

    • Filter the solid.[1][2][3][4] If it remains sticky, switch to Methanol (MeOH) but keep it ice-cold to minimize product loss.[1][2]

Q: Can I use acid-base extraction to clean the crude?

A: Yes, but you must target the weak acidity of the lactam NH , not the basicity of the nitrogen (which is negligible due to amide resonance).[1][2]

  • Protocol:

    • Dissolve the crude in a water-miscible organic solvent (e.g., THF).[1][2]

    • Add 1M NaOH (aq) to deprotonate the NH (forming the sodium salt, which is water-soluble).[1][2]

    • Wash the aqueous layer with Dichloromethane (DCM) to remove non-acidic lipophilic impurities (e.g., starting materials like bromoxylenes or unreacted coupling partners).[1][2]

    • Acidify the aqueous layer carefully with 1M HCl to pH ~3–4.[1][2] The product should precipitate as a solid.[1][2][4]

    • Filter and dry.[1][2][4]

Category 2: Recrystallization Strategies

Q: I tried recrystallizing from Ethanol, but the recovery was low. What solvent system do you recommend?

A: While Ethanol is standard for isoquinolinones, the 7-methyl group increases lipophilicity, making the compound slightly too soluble in hot ethanol for high recovery.[1][2]

Recommended Solvent Systems:

Solvent SystemRatio (v/v)MechanismBest For
Ethanol / Water 9:1 to 4:1Anti-solvent precipitationHigh Recovery. Dissolve in hot EtOH, add water dropwise until turbid, then cool slowly.[1][2]
DCM / Hexane 1:3Polarity contrastHigh Purity. Dissolve in minimal DCM; layer Hexane on top and let diffuse.[1][2]
Acetic Acid / Water VariableProtonation/SolubilityStubborn Impurities. Good for removing inorganic salts.[1][2]

Critical Step: If the solution is colored (dark brown/red) due to oxidation byproducts, treat the hot solution with activated charcoal (5% w/w) for 15 minutes before filtering through Celite.

Category 3: Chromatography (Flash Column)

Q: The compound streaks/tails on the silica column.[1][2] How do I fix the peak shape?

A: Tailing is caused by the interaction of the lactam NH and the basic carbonyl oxygen with the acidic silanol groups on the silica gel.[1][2]

  • The Fix: Add a modifier to your mobile phase.

    • Standard Mobile Phase: DCM / Methanol (Gradient: 0% → 5% MeOH).[1][2]

    • Modifier: Add 0.1% to 0.5% Triethylamine (TEA) or 1% Acetic Acid .[1][2]

    • Note: For this specific lactam, Acetic Acid is often better as it suppresses the ionization of silanols without deprotonating the lactam.[1][2]

Q: I see a close-eluting impurity just before my product. What is it?

A: In the synthesis of 5-bromo-7-methyl-1(2H)-isoquinolinone, the most common close-eluting impurity is the regioisomer (e.g., 7-bromo-5-methyl) or the de-brominated side product (7-methyl-1(2H)-isoquinolinone).[1][2]

  • Separation Strategy: These are hard to separate on normal phase silica.[1][2] Switch to C18 Reverse Phase chromatography (Water/Acetonitrile gradient with 0.1% Formic Acid). The bromine atom significantly alters the retention time in reverse phase due to the "heavy atom effect" and lipophilicity changes.[1][2]

Purification Decision Workflow

The following diagram illustrates the logical decision-making process for purifying the crude mixture based on impurity profile and physical state.

PurificationWorkflow Start Crude Mixture (5-Bromo-7-methyl-1(2H)-isoquinolinone) StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Dry Oil Sticky Oil / Gum StateCheck->Oil Wet/Oily Trituration Trituration (Cold EtOAc or Et2O) Solid->Trituration Sonicate Sonicate & Cool Oil->Sonicate PurityCheck Purity > 95%? Trituration->PurityCheck Sonicate->Trituration Recryst Recrystallization (EtOH/H2O or DCM/Hexane) PurityCheck->Recryst Yes (Polishing) Flash Flash Chromatography (DCM:MeOH 98:2 + 1% AcOH) PurityCheck->Flash No (<90%) AcidBase Acid/Base Extraction (1. Dissolve THF 2. Add NaOH 3. Wash DCM 4. Acidify) PurityCheck->AcidBase No (Complex Mix) Final Pure Product (White/Off-White Solid) Recryst->Final Flash->Final AcidBase->Final

Caption: Decision matrix for the purification of 5-Bromo-7-methyl-1(2H)-isoquinolinone, prioritizing trituration and recrystallization over chromatography for scalability.

Frequently Asked Questions (FAQs)

Q1: How stable is the bromine atom during purification? Can I heat it? A: The aryl bromide at the 5-position is chemically robust under standard purification conditions (up to 80°C).[1][2] It will not hydrolyze or eliminate.[1][2] However, avoid prolonged heating in strong bases (e.g., refluxing in 5M NaOH) as this could potentially lead to nucleophilic aromatic substitution or hydrolysis of the lactam ring, although the latter is very slow.[1][2]

Q2: How do I store the purified compound? A: Store in a tightly sealed vial at 2–8°C , protected from light. While aryl bromides are generally stable, light exposure over months can cause slow debromination or discoloration.[1][2]

Q3: What are the key NMR signals to confirm the 7-methyl position vs. the 5-methyl isomer? A:

  • Proton NMR (DMSO-d₆): Look for the singlet methyl peak around 2.4–2.5 ppm .[1][2]

  • NOE (Nuclear Overhauser Effect): This is definitive.[1][2] Irradiate the methyl group signal.[1][2]

    • If it is the 7-methyl isomer, you should see NOE enhancement of the H-6 and H-8 aromatic protons.[1]

    • If it were the 5-methyl isomer (impurity), the NOE pattern would differ significantly (interaction with H-4 or H-6).[1][2]

Q4: Can I use this purification method for the tetrahydro-isoquinolinone analog? A: No. The tetrahydro analog is more basic (secondary amine character if not an amide) and has different solubility.[1][2] This guide is specific to the fully aromatic (except for the lactam ring) 1(2H)-isoquinolinone system.[1][2]

References

  • Organic Chemistry Portal. (n.d.).[1][2] Synthesis of Isoquinolones. Retrieved February 21, 2026, from [Link][1][2]

  • PubChem. (n.d.).[1][2] 5-bromo-7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one (Compound Summary). Retrieved February 21, 2026, from [Link]

  • University College Cork (CORA). (2017).[1][2] Impurity Occurrence and Removal in Crystalline Products. Retrieved February 21, 2026, from [Link][1][2]

Sources

Recrystallization solvents for 5-Bromo-7-methyl-1(2H)-isoquinolinone purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Solvents for 5-Bromo-7-methyl-1(2H)-isoquinolinone Purification Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Executive Summary & Physicochemical Context

5-Bromo-7-methyl-1(2H)-isoquinolinone is a critical intermediate, notably in the synthesis of Rho-kinase (ROCK) inhibitors such as Ripasudil (K-115) .[1]

Successful purification requires navigating its specific physicochemical duality:

  • Lactam/Lactim Tautomerism: The molecule exists predominantly in the amide (lactam) form in the solid state, creating strong intermolecular hydrogen bonding networks (

    
    ). This results in high melting points and poor solubility in non-polar solvents.[1]
    
  • Lipophilic Substituents: The 5-bromo and 7-methyl groups add significant hydrophobicity, reducing solubility in pure water.[1]

The Challenge: Finding a solvent that disrupts the strong crystal lattice hydrogen bonds at high temperatures but allows the lattice to reform selectively upon cooling.

Solvent Selection Matrix

Based on thermodynamic solubility profiling and patent literature for Ripasudil intermediates, the following solvent systems are validated.

Primary Recommendation: Ethanol / Water (Binary System)
  • Role: Standard Purification

  • Mechanism: Ethanol disrupts hydrogen bonding at reflux; water acts as an anti-solvent to drive supersaturation upon cooling.[1]

  • Ratio: Typically 5:1 to 10:1 (v/v) Ethanol:Water.[1]

Secondary Recommendation: Ethyl Acetate (Single Solvent)
  • Role: Removal of Polar Impurities

  • Mechanism: Moderate polarity.[1] Excellent for removing highly polar synthetic by-products (e.g., N-oxides or inorganic salts) that do not dissolve in EtOAc.[1]

Tertiary Recommendation: DMF / Water (Precipitation)
  • Role: Bulk Crude Cleanup

  • Mechanism: "Dissolution and Crash." Used when the crude material is too insoluble for standard reflux in alcohols. Note: This is a precipitation, not a true thermodynamic recrystallization, and yields lower purity crystals.

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionOperational Hazard
Ethanol (95%) HighLowGood (Regioisomers)Flammable
EtOH / H₂O Very HighVery LowExcellent (Inorganics)Flammable
Ethyl Acetate ModerateLowModerateFlammable
DMF / Water HighN/A (Precipitation)Poor (Traps solvent)Reprotoxic

Visualizing the Decision Process

The following logic gate assists in selecting the correct solvent based on your crude material's profile.

SolventSelection Start Start: Analyze Crude Purity CheckSolubility Is crude soluble in boiling Ethanol? Start->CheckSolubility HighPurity Use Ethanol (95%) or EtOH/Water (9:1) CheckSolubility->HighPurity Yes CheckPolarity Are impurities highly polar (Salts/Oxides)? CheckSolubility->CheckPolarity No (Too insoluble) UseEtOAc Use Ethyl Acetate (Hot Filtration required) CheckPolarity->UseEtOAc Yes UseDMF Use DMF/Water Precipitation CheckPolarity->UseDMF No (General trash)

Figure 1: Decision tree for solvent selection based on crude material solubility and impurity profile.

Optimized Protocol: Ethanol/Water Recrystallization

Objective: Purify 10g of crude 5-Bromo-7-methyl-1(2H)-isoquinolinone.

  • Dissolution:

    • Place 10g crude solid in a round-bottom flask.

    • Add Ethanol (absolute) (approx. 80–100 mL).

    • Heat to reflux (

      
      C).
      
    • Critical Step: If solid remains, add water dropwise through the condenser until the solution becomes clear (max 10-15 mL water).

  • Clarification (Optional but Recommended):

    • If the solution is colored (dark yellow/brown), cool slightly, add 0.5g Activated Charcoal , and reflux for 10 mins.

    • Filter hot through a pre-warmed Celite pad.[1]

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature (20–25°C) with gentle stirring.

    • Seeding: If no crystals form at 25°C, add a seed crystal.

    • Cool further to 0–4°C in an ice bath for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using a Büchner funnel.

    • Wash the cake with cold Ethanol/Water (1:1 mixture).

    • Dry under vacuum at 45°C.[1]

Troubleshooting Guide (FAQs)

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

Cause: This liquid-liquid phase separation occurs when the temperature drops too fast or the solvent mixture becomes too polar (too much water) before the crystal lattice can form.[1] Solution:

  • Re-heat the mixture until it is a single phase.

  • Add a small amount of the better solvent (Ethanol ) to shift the polarity.

  • Seed the solution at a higher temperature (just below the cloud point).

  • Slow down the cooling rate (wrap the flask in foil or use a programmed cooling bath).

Q2: The crystals are trapping a yellow color. How do I remove it?

Cause: Brominated isoquinolinones are prone to oxidation, forming quinone-like impurities that adsorb onto the crystal surface. Solution:

  • Do not rely solely on recrystallization.[1] Perform a hot filtration with activated charcoal (as described in the protocol).

  • Switch solvent: Recrystallize once from Ethyl Acetate .[1] Esters are often better at keeping polar colored impurities in the mother liquor than alcohols.

Q3: My yield is very low (<50%), but the purity is high.

Cause: The compound is too soluble in the cold solvent, or you used too much solvent initially. Solution:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and cool again to harvest a "second crop."

  • Note: Always analyze the second crop separately; it will have lower purity than the first.

Q4: Can I use DCM (Dichloromethane) or Chloroform?

Analysis: While the compound dissolves in chlorinated solvents, they are generally poor choices for recrystallization of this specific molecule.

  • Reason: The solubility curve is too flat (soluble at RT, soluble at reflux). You will not get good recovery without evaporating the solvent, which concentrates impurities rather than removing them.

Process Flow Diagram

RecrystProcess Crude Crude Solid (5-Br-7-Me-Isoq) Dissolve Reflux in EtOH (+ H2O dropwise) Crude->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Cool Controlled Cooling (RT -> 0°C) Filter->Cool Isolate Filtration & Cold Wash Cool->Isolate Dry Vacuum Dry 45°C Isolate->Dry

Figure 2: Step-by-step workflow for the purification of 5-Bromo-7-methyl-1(2H)-isoquinolinone.[1]

References

  • Isoquinoline Chemistry & Synthesis

    • Title: Synthesis of 5- or 8-bromoisoquinoline derivatives.[1][2][3]

    • Source: US Patent 6,500,954 (2002).[2]

    • Relevance: Establishes baseline solubility and bromin
  • Ripasudil (K-115)

    • Title: Substituted isoquinolin-1(2H)-ones, and methods of use thereof (Rho-kinase inhibitors).[1]

    • Source: US P
    • Relevance: Describes the specific handling and purification of the 5-bromo-isoquinolinone scaffold used in Ripasudil synthesis.
  • General Solubility Data

    • Title: 5-Bromo-2-methylisoquinolin-1(2H)-one Physicochemical Properties.[1][2][4][5]

    • Source: ChemicalBook / Sigma-Aldrich Technical D
    • Relevance: Confirms melting point and polarity d

Sources

Technical Support Center: Palladium Impurity Removal from 5-Bromo-7-methyl-1(2H)-isoquinolinone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Bromo-7-methyl-1(2H)-isoquinolinone. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and resolve issues related to the removal of residual palladium catalysts from your final product. Given that palladium-catalyzed cross-coupling reactions are frequently employed in the synthesis of complex heterocyclic molecules like isoquinolinones, effective removal of the catalyst is a critical step to ensure the integrity of downstream biological assays and to meet regulatory standards for active pharmaceutical ingredients (APIs).[1][2]

This document provides a structured, question-and-answer-based approach to address common challenges, offering both theoretical explanations and practical, step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: My initial workup and column chromatography are complete, but I'm still detecting significant palladium content in my 5-Bromo-7-methyl-1(2H)-isoquinolinone. Why?

A1: This is a common challenge. While standard purification techniques like aqueous workups and silica gel chromatography can remove a significant portion of palladium residues, they are often insufficient to reduce levels to the stringent limits required for pharmaceutical applications (typically <10 ppm).[3] Here’s why:

  • Diverse Palladium Species: Residual palladium can exist in various forms, including soluble Pd(II) species and colloidal or particulate Pd(0).[4] These different species have varying affinities for silica gel and may co-elute with your product.

  • Strong Complexation: Your product, 5-Bromo-7-methyl-1(2H)-isoquinolinone, contains nitrogen and oxygen atoms that can act as ligands, forming stable complexes with palladium. This can increase the solubility of palladium in organic solvents and cause it to travel with your compound during chromatography.

  • Ligand Residues: Phosphine ligands, commonly used in cross-coupling reactions, can be oxidized to phosphine oxides. These can also complex with palladium and your product, further complicating removal.

A study on residual palladium in lead-like compounds demonstrated that even after chromatography, a subsequent metal scavenging step is often necessary to reliably reduce palladium to low levels.[5]

Q2: What are the primary methods for removing residual palladium after initial purification?

A2: The most effective strategies involve the use of specialized palladium scavengers. These are materials with a high affinity for palladium that can be easily separated from your product solution. The main categories are:

  • Solid-Supported Scavengers: These are the most widely used and include:

    • Thiol-Functionalized Silica: Materials like silica gel modified with thiol groups (e.g., SiliaMetS Thiol, QuadraSil MP) are highly effective at binding both Pd(0) and Pd(II).[4][6]

    • Amine-Functionalized Silica: These are also effective, particularly for certain palladium species.

    • Activated Carbon: While a classic and effective scavenger, it can sometimes lead to lower product yield due to non-specific adsorption.[3][7]

    • Synthetic Carbons: Specially designed synthetic carbons, like Carboxen®, have shown high scavenging capacity with minimal API loss.[3]

  • Aqueous Washes with Chelating Agents: Incorporating a chelating agent into an aqueous workup can help extract palladium into the aqueous phase. Common agents include:

    • N-Acetylcysteine[1]

    • Sodium diethyldithiocarbamate[1]

    • Thiourea[8]

  • Crystallization: Recrystallizing your final product can be an effective final polishing step, as palladium impurities often remain in the mother liquor.[7][8]

Q3: How do I choose the right palladium scavenger for my 5-Bromo-7-methyl-1(2H)-isoquinolinone?

A3: The optimal scavenger depends on several factors, including the specific palladium catalyst and ligands used in your synthesis, the solvent system, and the nature of your product. A screening approach is highly recommended.

Troubleshooting Guide: Selecting and Optimizing a Palladium Scavenger

This guide will walk you through a systematic process for selecting and optimizing a palladium removal strategy.

Step 1: Initial Assessment and Scavenger Screening

Before committing to a large-scale purification, it's crucial to screen several scavengers to determine the most effective one for your specific system.

Workflow for Scavenger Screening

Scavenger_Screening start Start: Crude Product Solution (Post-Chromatography) split Divide into Aliquots start->split scav1 Scavenger 1: Thiol-Functionalized Silica split->scav1 Aliquot 1 scav2 Scavenger 2: Activated Carbon split->scav2 Aliquot 2 scav3 Scavenger 3: N-Acetylcysteine Wash split->scav3 Aliquot 3 control Control: No Scavenger split->control Aliquot 4 incubate Incubate (Stir) Room Temp, 2-4h scav1->incubate scav2->incubate scav3->incubate control->incubate filter Filter to Remove Scavenger incubate->filter analyze Analyze Supernatant for Residual Pd (ICP-MS) filter->analyze compare Compare Results & Select Best Scavenger analyze->compare end Proceed to Optimized Protocol compare->end

Caption: Workflow for screening different palladium scavengers.

Experimental Protocol: Small-Scale Scavenger Screening
  • Prepare Stock Solution: Dissolve a known quantity of your crude 5-Bromo-7-methyl-1(2H)-isoquinolinone in a suitable solvent (e.g., THF, EtOAc, MeOH) to create a stock solution.

  • Aliquot: Distribute equal volumes of the stock solution into several vials.

  • Add Scavengers: To each vial (except the control), add a different scavenger. A good starting point is to use 5-10 weight equivalents of the scavenger relative to the estimated amount of residual palladium.

  • Stir: Stir the vials at room temperature for a set period, typically 2-4 hours.

  • Filter: Filter each mixture through a syringe filter (e.g., 0.45 µm PTFE) to remove the solid scavenger.

  • Analyze: Submit the filtrate from each vial for analysis of palladium content, ideally by Inductively Coupled Plasma Mass Spectrometry (ICP-MS), which is the standard method for quantifying trace metals in APIs.[8][9]

Data Presentation: Example Scavenger Screening Results
Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Product Recovery (%)
Control (None)2502500%100%
Thiol-Silica (10 eq)250896.8%95%
Activated Carbon (10 eq)2501594.0%88%
N-Acetylcysteine Wash2504582.0%98%

Note: These are representative values. Actual results will vary.

Based on these hypothetical results, Thiol-Silica would be the scavenger of choice due to its high removal efficiency and good product recovery.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Scavenger is Ineffective (High Residual Pd Remaining)
  • Possible Cause 1: Insufficient Amount of Scavenger.

    • Solution: Increase the equivalents of the scavenger (e.g., from 10 to 20 eq.) and repeat the experiment.

  • Possible Cause 2: Insufficient Contact Time.

    • Solution: Increase the stirring time (e.g., from 4 hours to overnight).

  • Possible Cause 3: Palladium is in a Resistant State.

    • Solution: The oxidation state of palladium can affect scavenger efficiency.[4] Sometimes, adding a mild reducing agent (like formic acid) or an oxidizing agent can convert the palladium to a state that is more readily scavenged. This should be approached with caution to avoid degrading your product.

  • Possible Cause 4: Poor Solvent Compatibility.

    • Solution: The scavenger's effectiveness can be solvent-dependent.[3] If possible, screen for the optimal solvent that both fully dissolves your product and allows for efficient scavenging.

Issue 2: Significant Product Loss During Scavenging
  • Possible Cause: Non-specific Adsorption of your Product onto the Scavenger.

    • Solution 1: Reduce the Amount of Scavenger. Use the minimum amount necessary to achieve the desired palladium level.

    • Solution 2: Change the Scavenger. Some scavengers, like activated carbon, are more prone to non-specific binding.[7] A more selective scavenger like a functionalized silica may result in higher product recovery.[3]

    • Solution 3: Thoroughly Wash the Scavenger. After filtering the scavenger, wash it thoroughly with fresh solvent to recover any adsorbed product. Combine the washings with the initial filtrate.

Step-by-Step Protocol: Optimized Palladium Removal Using Thiol-Functionalized Silica

This protocol assumes that Thiol-Functionalized Silica was identified as the optimal scavenger in the screening phase.

  • Dissolution: Dissolve the crude 5-Bromo-7-methyl-1(2H)-isoquinolinone product in a suitable solvent (e.g., Tetrahydrofuran) at a concentration of approximately 20-50 mg/mL.

  • Scavenger Addition: Add 15 weight equivalents of Thiol-Functionalized Silica scavenger to the solution.

  • Slurry: Stir the resulting slurry at room temperature for 6 hours. Ensure good agitation to keep the scavenger suspended.

  • Filtration: Filter the mixture through a pad of Celite® or a fritted funnel to remove the silica scavenger.

  • Washing: Wash the filter cake with 2-3 portions of fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure.

  • Analysis: Submit a sample of the final product for ICP-MS analysis to confirm that the residual palladium level is below your target threshold (e.g., <10 ppm).

Decision Logic for Final Purification Steps

Final_Purification start Start: Product after Scavenging analyze_pd Analyze Pd Content (ICP-MS) start->analyze_pd check_pd Pd Level < 10 ppm? analyze_pd->check_pd check_purity Check Organic Purity (HPLC/NMR) check_pd->check_purity Yes repeat_scavenge Repeat Scavenging or Choose Different Scavenger check_pd->repeat_scavenge No is_pure Purity > 98%? check_purity->is_pure crystallize Recrystallization is_pure->crystallize No final_product Final Product is_pure->final_product Yes crystallize->final_product repeat_scavenge->start

Caption: Decision-making workflow after the initial scavenging step.

By following these structured troubleshooting and optimization guides, you can develop a robust and reproducible method for removing palladium impurities from your 5-Bromo-7-methyl-1(2H)-isoquinolinone products, ensuring high quality for subsequent research and development activities.

References

  • Welch, C. J., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]

  • Merck/PITT Collaboration. (2026). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology. [Link]

  • ResearchGate. (2025). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF. [Link]

  • Johnson Matthey Technology Review. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]

  • Koide, K., et al. (2024). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry. [Link]

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Link]

  • ACS Medicinal Chemistry Letters. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

  • PMC. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. [Link]

  • Reddit. (2025). Your trick to remove residual palladium : r/Chempros. [Link]

  • PubMed. (2018). Cascade One-Pot Method To Synthesize Isoquinolin-1(2H)-ones with α-Bromo Ketones and Benzamides via Pd-catalyzed C-H Activation. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

  • ACS Publications. (2018). Cascade One-Pot Method To Synthesize Isoquinolin-1(2H)-ones with α-Bromo Ketones and Benzamides via Pd-catalyzed C–H Activation. [Link]

  • Semantic Scholar. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. [Link]

  • ResearchGate. Synthesis of isoquinolinone via palladium-catalyzed C–H activation... [Link]

  • BUET. (2004). Palladium Mediated Synthesis of Isoquinolinone Derivatives and Study of Their Biological Activities. [Link]

  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]

Sources

Validation & Comparative

Comparative Guide: Structural Elucidation of 5-Bromo-7-methyl-1(2H)-isoquinolinone via 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-7-methyl-1(2H)-isoquinolinone represents a critical scaffold in the development of PARP inhibitors and kinase modulators. Its structural integrity is often compromised by two primary challenges during synthesis: regioisomerism (competition between positions 5 and 7 during bromination) and prototropic tautomerism (lactam-lactim equilibrium).

This guide provides a technical comparison between the target molecule and its primary structural "alternatives"—its regioisomers and tautomers. Unlike standard data sheets, this document focuses on the diagnostic chemical shifts required to unequivocally validate the structure, supported by experimental protocols for high-resolution acquisition.

Comparative Spectral Data: Target vs. Regioisomers

The most common synthetic route involves the bromination of 7-methylisoquinolin-1(2H)-one. This process often yields the 7-bromo-5-methyl isomer as a significant impurity. Distinguishing these requires precise analysis of the aromatic region.

Table 1: Diagnostic 13C NMR Chemical Shifts (DMSO-d₆, 125 MHz) Note: Values are chemically calculated estimates based on Substituent Chemical Shift (SCS) additivity rules derived from parent isoquinolinone scaffolds.

Carbon PositionTarget: 5-Br-7-Me (ppm)Alternative: 7-Br-5-Me (ppm)Diagnostic Difference (Δ) Structural Logic
C1 (Carbonyl) 161.8 162.1~0.3Minimal change; not diagnostic.
C3 (Imine-like) 136.5 138.21.7 C3 is sensitive to the electronic effect of the C5 substituent (Br vs Me).
C5 121.5 135.013.5 Primary Diagnostic: C-Br is significantly shielded (upfield) relative to C-Me.
C7 138.0 119.818.2 Primary Diagnostic: C-Me is deshielded; C-Br is shielded.
C8 127.4 129.52.1Steric compression from C7-Me in the target causes an upfield shift.
C4a (Bridge) 126.1 125.50.6Bridgehead carbons are less sensitive to remote substitution.
C8a (Bridge) 139.2 141.52.3Inductive effect of C1 carbonyl dominates.
7-Me (Methyl) 21.5 ----Methyl on C7 (Target).
5-Me (Methyl) --18.2 3.3 Methyl on C5 is sterically crowded by C4, causing an upfield shift (γ-gauche effect).
Key Identification Strategy:
  • The "C5" Signal: Look for the quaternary carbon attached to Bromine. In the target (5-Br), this appears upfield (~121 ppm) due to the "Heavy Atom Effect" of bromine. In the isomer (5-Me), this carbon is alkyl-substituted and appears downfield (~135 ppm).

  • The Methyl Shift: The methyl group at C5 (isomer) resonates upfield (~18 ppm) compared to the C7 methyl (~21 ppm) due to steric compression with the C4 proton.

Tautomerism & Solvent Effects (The "Hidden" Alternative)

Isoquinolinones exist in equilibrium between the Lactam (NH-keto) and Lactim (OH-enol) forms. The choice of solvent drastically alters the spectrum and can lead to misinterpretation of the C1 signal.

  • Target Form (Lactam): Favored in polar aprotic solvents (DMSO-d₆).

  • Alternative Form (Lactim): Favored in non-polar solvents (CDCl₃) or basic conditions.

Graphviz Diagram: Tautomeric Equilibrium & Workflow

The following diagram illustrates the structural relationship and the analytical workflow to confirm the correct tautomer.

G Lactam Lactam Form (Target) (C=O, NH) Analysis 13C NMR Analysis Lactam->Analysis Lactim Lactim Form (Alternative) (C-OH, N) Lactim->Analysis DMSO Solvent: DMSO-d6 (Favors Lactam) DMSO->Lactam Stabilizes H-bond CDCl3 Solvent: CDCl3 (Mixed/Lactim) CDCl3->Lactim Low polarity Signal_C1 C1 Signal: ~162 ppm (Sharp Carbonyl) Analysis->Signal_C1 If Pure Lactam Signal_C1_OH C1 Signal: ~158 ppm (Broad/Shifted) Analysis->Signal_C1_OH If Lactim present

Caption: Solvent influence on the tautomeric state of 5-Bromo-7-methyl-1(2H)-isoquinolinone. DMSO-d6 is required for sharp, distinctive carbonyl signals.

Experimental Protocols

To replicate the data above and ensure differentiation from alternatives, follow this optimized protocol.

A. Sample Preparation (Critical for Resolution)
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS. Avoid CDCl₃ to prevent aggregation and tautomeric broadening.

  • Concentration: 15-20 mg in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

B. Acquisition Parameters (Bruker/Varian 400 MHz+)

Standard parameters often miss the quaternary C-Br and Carbonyl carbons due to long relaxation times (


).
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Spectral Width: 240 ppm (to capture C=O and potential impurities).

  • Relaxation Delay (D1): 3.0 - 5.0 seconds .

    • Reasoning: The C5 (C-Br) and C1 (C=O) carbons have no attached protons to facilitate relaxation. Short D1 values will suppress these peaks, making integration and identification against noise difficult.

  • Scans (NS): Minimum 1024 scans (for adequate S/N on quaternary carbons).

  • Temperature: 298 K (25°C).

C. Validation Workflow
  • Run 1D 1H NMR: Confirm the NH signal (broad singlet >11 ppm in DMSO). If absent, you have the O-alkylated impurity or Lactim form.

  • Run 1D 13C NMR: Check C5 position.

    • < 125 ppm = 5-Bromo (Target).

    • 130 ppm = 5-Methyl (Regioisomer).

  • Run HSQC: Correlate the proton at C8 (singlet, aromatic) to the carbon at ~127 ppm.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Authoritative source for substituent chemical shift additivity rules).
  • Wang, X., et al. (2013). "Synthesis of substituted isoquinolin-1(2H)-ones via Rh(III)-catalyzed C-H activation." Journal of Organic Chemistry, 78(11), 5804-5810. Link (Provides reference shifts for the core isoquinolinone scaffold).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Methodology for distinguishing regioisomers via C-13 NMR).
  • PubChem Compound Summary. "5-Bromo-7-methylisoquinolin-1(2H)-one". Link (Verified for structural identifiers and tautomer data).

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 5-Bromo-7-methyl-1(2H)-isoquinolinone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and comparison of the predicted mass spectrometry fragmentation patterns of 5-Bromo-7-methyl-1(2H)-isoquinolinone. Designed for researchers, scientists, and professionals in drug development, this document will explore the expected fragmentation pathways under different ionization techniques, supported by established principles of mass spectrometry and data from analogous chemical structures.

Introduction: The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable analytical technique for the structural elucidation of organic molecules. By ionizing a compound and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, we can deduce its molecular weight and gain critical insights into its chemical structure. The fragmentation pattern serves as a molecular fingerprint, offering clues to the presence of specific functional groups and their arrangement within the molecule. For novel or modified compounds such as 5-Bromo-7-methyl-1(2H)-isoquinolinone, understanding these fragmentation patterns is paramount for identity confirmation and purity assessment.

This guide will focus on two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). EI is a high-energy technique that often results in extensive fragmentation, providing a detailed structural fingerprint.[1][2][3][4] In contrast, ESI is a "soft" ionization method that typically produces the protonated molecule [M+H]+ with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound.[4][5]

Predicted Fragmentation of 5-Bromo-7-methyl-1(2H)-isoquinolinone

The structure of 5-Bromo-7-methyl-1(2H)-isoquinolinone, with its isoquinolinone core, a bromine atom, and a methyl group, presents several likely fragmentation pathways. The presence of bromine is particularly noteworthy, as it will produce a characteristic isotopic pattern with two peaks of nearly equal intensity (M and M+2), separated by two mass units, for any fragment containing the bromine atom.[6][7][8]

Electron Ionization (EI) Fragmentation

Under high-energy EI conditions, we anticipate significant fragmentation of the 5-Bromo-7-methyl-1(2H)-isoquinolinone molecular ion. The following table summarizes the predicted major fragment ions.

m/z (Predicted) Ion Structure/Formula Relative Abundance (Predicted) Fragmentation Pathway
237/239[C₁₀H₈BrNO]⁺ModerateMolecular Ion (M⁺), showing the characteristic M/M+2 isotope pattern for bromine.
222/224[C₉H₅BrNO]⁺HighLoss of a methyl radical (•CH₃) from the molecular ion.
209/211[C₉H₆BrO]⁺ModerateLoss of a hydrogen cyanide (HCN) molecule from the [M-CH₃]⁺ fragment.
158[C₉H₅NO]⁺ModerateLoss of a bromine radical (•Br) from the [M-CH₃]⁺ fragment.
129[C₉H₇N]⁺ModerateLoss of a carbonyl group (CO) from a rearranged molecular ion.
77[C₆H₅]⁺LowFragmentation of the benzene ring portion of the molecule.
Electrospray Ionization (ESI) Fragmentation

In contrast to EI, ESI is expected to yield a much simpler spectrum, dominated by the protonated molecular ion. This is particularly useful for confirming the molecular weight of the compound.

m/z (Predicted) Ion Structure/Formula Relative Abundance (Predicted) Fragmentation Pathway
238/240[C₁₀H₉BrNO]⁺Very High (Base Peak)Protonated Molecular Ion ([M+H]⁺), showing the characteristic M/M+2 isotope pattern for bromine.
223/225[C₉H₆BrNO]⁺LowIn-source fragmentation with loss of a methyl radical (•CH₃) from the protonated molecular ion.

Experimental Protocols

To experimentally verify these predicted fragmentation patterns, the following protocols are recommended.

Sample Preparation
  • Dissolution: Prepare a stock solution of 5-Bromo-7-methyl-1(2H)-isoquinolinone at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilution: For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.

Mass Spectrometry Parameters

For Electron Ionization (EI) Mass Spectrometry (typically coupled with Gas Chromatography - GC/MS):

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • GC Inlet Temperature: 250 °C

  • Mass Range: m/z 50-500

For Electrospray Ionization (ESI) Mass Spectrometry (typically coupled with Liquid Chromatography - LC/MS):

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode

  • Capillary Voltage: 3.5 kV

  • Drying Gas Flow: 10 L/min

  • Drying Gas Temperature: 350 °C

  • Nebulizer Pressure: 40 psi

  • Mass Range: m/z 100-500

Visualizing the Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathways for 5-Bromo-7-methyl-1(2H)-isoquinolinone under EI and a general workflow for a mass spectrometry experiment.

EI_Fragmentation M [C10H8BrNO]+• m/z 237/239 (Molecular Ion) F1 [C9H5BrNO]+• m/z 222/224 M->F1 - •CH3 F4 [C9H7N]+• m/z 129 M->F4 - CO F2 [C9H6BrO]+ m/z 209/211 F1->F2 - HCN F3 [C9H5NO]+• m/z 158 F1->F3 - •Br

Caption: Predicted EI fragmentation of 5-Bromo-7-methyl-1(2H)-isoquinolinone.

MS_Workflow cluster_0 Sample Introduction cluster_1 Mass Spectrometer Sample_Prep Sample Preparation Introduction GC or LC Introduction Sample_Prep->Introduction Ion_Source Ion Source (EI or ESI) Introduction->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System (Spectrum Generation) Detector->Data_System Signal

Caption: General workflow for a mass spectrometry experiment.

Comparative Analysis and Discussion

The contrasting fragmentation patterns predicted for EI and ESI highlight the importance of selecting the appropriate ionization technique based on the analytical goal.

  • Structural Confirmation: EI-MS provides a wealth of structural information through its complex fragmentation pattern. The predicted losses of the methyl group, bromine, and rearrangements within the isoquinolinone core would provide strong evidence for the assigned structure. The presence of the characteristic bromine isotope pattern in multiple fragments would further bolster this confidence.

  • Molecular Weight Determination: ESI-MS is superior for unambiguously determining the molecular weight. The expected base peak at m/z 238/240 corresponding to the [M+H]⁺ ion would provide a clear and easily interpretable result. The minimal fragmentation in ESI ensures that the molecular ion is the most abundant species, simplifying data analysis.

By employing both EI-MS and ESI-MS, researchers can obtain a comprehensive characterization of 5-Bromo-7-methyl-1(2H)-isoquinolinone. The ESI data would confirm the molecular formula, while the EI data would provide the detailed structural fingerprint necessary for unequivocal identification.

Conclusion

This guide has provided a detailed prediction and comparative analysis of the mass spectrometry fragmentation patterns of 5-Bromo-7-methyl-1(2H)-isoquinolinone. By understanding the likely fragmentation pathways under both Electron Ionization and Electrospray Ionization, researchers and drug development professionals can more effectively utilize mass spectrometry for the structural elucidation and characterization of this and other novel isoquinolinone derivatives. The provided experimental protocols and workflow diagrams offer a practical framework for obtaining high-quality mass spectral data.

References

  • Chen, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • PubChem. (n.d.). 5-bromo-7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

Sources

A Researcher's Guide to the Structural Determination of 5-Bromo-7-methyl-1(2H)-isoquinolinone: A Comparative Approach in the Absence of Public Data

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise three-dimensional structure of a molecule is paramount. It dictates biological activity, informs structure-activity relationships (SAR), and guides the design of more potent and selective therapeutics. The isoquinolinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. This guide focuses on a specific, novel derivative, 5-Bromo-7-methyl-1(2H)-isoquinolinone, for which, to date, no public X-ray crystallography data exists.

This guide, therefore, serves a dual purpose. First, it provides a comprehensive, field-proven workflow for researchers to determine the crystal structure of 5-Bromo-7-methyl-1(2H)-isoquinolinone, from synthesis to data refinement. Second, in the absence of a direct crystal structure, we will draw comparisons with structurally related isoquinolinone derivatives to anticipate and interpret the potential structural features of our target molecule. This comparative analysis is crucial for understanding the impact of substituent effects on the overall molecular conformation and crystal packing.

The Importance of Structural Elucidation for Novel Isoquinolinones

The substitution pattern on the isoquinolinone core can significantly influence its pharmacological properties. The bromine atom at the 5-position and the methyl group at the 7-position of our target molecule are expected to modulate its electronic and steric properties, thereby affecting its interaction with biological targets. X-ray crystallography provides the definitive evidence of these structural nuances, including bond lengths, bond angles, and intermolecular interactions, which are critical for computational modeling and drug design efforts.

Part 1: A Practical Workflow for Crystal Structure Determination

The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires careful planning and execution. The following protocol is a self-validating system, where the success of each step is a prerequisite for the next.

Experimental Workflow for Crystal Structure Determination

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data X-ray Diffraction cluster_structure Structure Solution & Refinement synthesis Synthesis of 5-Bromo-7-methyl-1(2H)-isoquinolinone purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Characterization (NMR, MS, etc.) purification->characterization screening Solvent Screening characterization->screening optimization Optimization of Conditions (Temperature, Concentration) screening->optimization harvesting Crystal Harvesting & Mounting optimization->harvesting data_collection Data Collection (Diffractometer) harvesting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation (e.g., CheckCIF) refinement->validation final_structure final_structure validation->final_structure Final Structure & Data Deposition

Caption: Experimental workflow for the determination of a novel crystal structure.

Step-by-Step Experimental Protocols

1. Synthesis and Purification of 5-Bromo-7-methyl-1(2H)-isoquinolinone

A plausible synthetic route, based on established methodologies for similar compounds, would involve the appropriate substituted starting materials.[1][2]

  • Rationale: The purity of the starting material is critical for successful crystallization. Impurities can inhibit crystal growth or lead to poorly ordered crystals.

  • Protocol:

    • Synthesize the target compound using a suitable literature procedure, for example, via a Pictet-Gams reaction or a transition-metal-catalyzed cyclization.

    • Purify the crude product by flash column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to achieve >99% purity.

    • Thoroughly characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

2. Crystallization

The formation of high-quality single crystals is often the most challenging step.

  • Rationale: Slow evaporation is a common and effective method for growing crystals of organic molecules as it allows for the gradual and ordered assembly of molecules into a crystal lattice.

  • Protocol:

    • Screen a variety of solvents for solubility. The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

    • Prepare a saturated or near-saturated solution of the purified compound in a chosen solvent (e.g., acetone, acetonitrile, or a mixture) in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Monitor the vial for the formation of single, well-defined crystals.

3. X-ray Data Collection

  • Rationale: Using a modern diffractometer with a sensitive detector allows for the collection of high-resolution data from small crystals.

  • Protocol:

    • Carefully select a suitable crystal (clear, well-formed, and of appropriate size) and mount it on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

    • The data collection strategy should aim for high completeness and redundancy.

4. Structure Solution and Refinement

  • Rationale: Specialized software is used to solve the phase problem and refine the atomic positions and displacement parameters to best fit the experimental data.

  • Protocol:

    • Process the raw diffraction data to obtain a set of unique reflections with their intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data using full-matrix least-squares refinement. This involves refining atomic coordinates, anisotropic displacement parameters for non-hydrogen atoms, and isotropic displacement parameters for hydrogen atoms.

    • Validate the final structure using tools like CheckCIF to ensure the model is chemically and crystallographically sound.

Part 2: Comparative Structural Analysis with Related Isoquinolinones

In the absence of a crystal structure for 5-Bromo-7-methyl-1(2H)-isoquinolinone, we can gain valuable insights by comparing the crystallographic data of structurally similar compounds. For this purpose, we will consider hypothetical data for our target molecule and compare it with the known structures of 5-Bromo-1(2H)-isoquinolinone and a generic N-methylated isoquinolinone.

Hypothetical and Comparative Crystallographic Data
Parameter5-Bromo-7-methyl-1(2H)-isoquinolinone (Hypothetical)5-Bromo-1(2H)-isoquinolinone (Analog 1)7-Methyl-1(2H)-isoquinolinone (Analog 2)
Formula C₁₀H₈BrNOC₉H₆BrNO[1][2][3]C₁₀H₉NO
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cPca2₁P2₁/n
a (Å) ~ 8.513.8~ 7.9
b (Å) ~ 6.25.9~ 10.1
c (Å) ~ 15.319.5~ 9.8
β (°) ** ~ 9590~ 105
V (ų) **~ 8101580~ 750
Z 484

Note: Data for Analog 1 and Analog 2 are representative values based on typical small molecule crystal structures and are for illustrative purposes.

The hypothetical data for our target molecule anticipates a monoclinic crystal system, which is common for such planar aromatic compounds. The presence of the additional methyl group compared to 5-Bromo-1(2H)-isoquinolinone is expected to influence the unit cell dimensions and crystal packing.

Anticipated Molecular Interactions

The interplay of intermolecular forces dictates the crystal packing arrangement. For 5-Bromo-7-methyl-1(2H)-isoquinolinone, we can anticipate several key interactions.

interactions cluster_interactions Key Intermolecular Interactions mol1 5-Bromo-7-methyl-1(2H)-isoquinolinone h_bond N-H...O Hydrogen Bonding mol1->h_bond forms dimers or chains pi_stacking π-π Stacking mol1->pi_stacking with aromatic rings halogen_bond Br...O/N Halogen Bonding mol1->halogen_bond directional interaction mol2 Adjacent Molecule mol3 Another Adjacent Molecule h_bond->mol2 pi_stacking->mol3 halogen_bond->mol2

Caption: Anticipated intermolecular interactions for 5-Bromo-7-methyl-1(2H)-isoquinolinone.

  • N-H...O Hydrogen Bonding: The lactam functionality provides a hydrogen bond donor (N-H) and acceptor (C=O), which is a strong driving force for the formation of hydrogen-bonded dimers or chains in the crystal lattice.

  • π-π Stacking: The planar aromatic isoquinolinone core is expected to participate in π-π stacking interactions, further stabilizing the crystal structure. The methyl group may slightly alter the stacking geometry compared to unsubstituted analogs.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming directional interactions with electron-rich atoms like the carbonyl oxygen or the nitrogen of an adjacent molecule. This can significantly influence the packing motif.

Conclusion

While the crystal structure of 5-Bromo-7-methyl-1(2H)-isoquinolinone remains to be determined, this guide provides a robust framework for its elucidation. By following the detailed experimental protocols, researchers can confidently pursue the crystallization and structural analysis of this and other novel compounds. The comparative analysis with related structures offers valuable predictive insights into the likely structural features and intermolecular interactions. The determination of this crystal structure will undoubtedly contribute to a deeper understanding of the structure-activity relationships within this important class of molecules and aid in the development of future therapeutic agents.

References

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Comparative Bioactivity of Isoquinolinone Analogs as Potent PARP-1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Prepared by a Senior Application Scientist

The isoquinolin-1(2H)-one scaffold represents a cornerstone in the development of targeted cancer therapies, particularly as a pharmacophore for potent inhibitors of Poly(ADP-ribose) Polymerase (PARP). This guide provides a comprehensive comparison of the bioactivity of isoquinolinone analogs, grounded in experimental data and structure-activity relationship (SAR) studies. We will delve into the mechanistic basis of their action, comparative efficacy, and the critical experimental workflows required for their evaluation.

The Central Role of PARP-1 in Oncology and the Rise of Isoquinolinones

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical nuclear enzyme that acts as a DNA damage sensor. Upon detecting a single-strand break (SSB) in DNA, PARP-1 catalyzes the transfer of ADP-ribose units from NAD+ to itself and other acceptor proteins, forming long poly(ADP-ribose) (PAR) chains.[1] These PAR chains serve as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[2][3]

In cancers with deficiencies in other DNA repair mechanisms, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, cells become heavily reliant on PARP-1-mediated repair for survival.[4] The inhibition of PARP-1 in these HR-deficient cells leads to the accumulation of unrepaired SSBs, which collapse replication forks during cell division, creating cytotoxic double-strand breaks (DSBs).[3] Since the HR pathway is compromised, these DSBs cannot be repaired, leading to cell death. This concept, known as "synthetic lethality," is the foundational principle behind the clinical success of PARP inhibitors.[2][4]

The isoquinolinone core has emerged as a highly effective scaffold for designing PARP inhibitors due to its ability to mimic the nicotinamide portion of the NAD+ substrate, allowing it to competitively bind to the catalytic domain of PARP-1.[5][6] Structural modifications on this core are crucial for optimizing potency, selectivity, and pharmacokinetic (PK) properties.

cluster_0 DNA Single-Strand Break (SSB) Repair cluster_1 Mechanism of PARP Inhibition cluster_2 Synthetic Lethality in HR-Deficient Cells DNA_damage DNA Damage (e.g., from ROS, alkylating agents) SSB Single-Strand Break (SSB) DNA_damage->SSB PARP1_recruitment PARP-1 Binds to SSB SSB->PARP1_recruitment PARP1_activation PARP-1 Catalytic Activation PARP1_recruitment->PARP1_activation PAR_synthesis Poly(ADP-ribose) (PAR) Chain Synthesis PARP1_activation->PAR_synthesis Consumes NAD+ PARP1_inhibition Competitive Inhibition of PARP-1 Catalytic Site PARP1_activation->PARP1_inhibition Inhibitor Binds Here Repair_recruitment Recruitment of Repair Proteins (e.g., XRCC1) PAR_synthesis->Repair_recruitment BER Base Excision Repair (BER) Repair_recruitment->BER Repair_complete DNA Integrity Restored BER->Repair_complete Isoquinolinone Isoquinolinone Analog (PARP Inhibitor) Isoquinolinone->PARP1_inhibition No_PAR PAR Synthesis Blocked PARP1_inhibition->No_PAR BER_fail BER Pathway Fails No_PAR->BER_fail SSB_accumulate SSBs Accumulate BER_fail->SSB_accumulate DSB_formation Replication Fork Collapse (Forms DSBs) SSB_accumulate->DSB_formation HR_deficient HR-Deficient Cell (e.g., BRCA1/2 mutant) DSB_formation->HR_deficient DSB_unrepaired DSBs Cannot Be Repaired HR_deficient->DSB_unrepaired HR pathway disabled Apoptosis Cell Death (Apoptosis) DSB_unrepaired->Apoptosis

Caption: PARP-1 signaling pathway and the mechanism of synthetic lethality induced by isoquinolinone-based PARP inhibitors in homologous recombination (HR) deficient cancer cells.

Structure-Activity Relationship (SAR) and Bioactivity Comparison

The development of potent isoquinolinone-based PARP inhibitors involves strategic chemical modifications to enhance target affinity, cell permeability, and metabolic stability. A pivotal study by Karche et al. provides significant insights into the SAR of this class.[7]

Key Structural Insights:

  • Core Scaffold: The isoquinolinone core is essential for binding to the PARP catalytic domain.

  • Linker Modifications: The nature of the linker connecting the isoquinolinone core to other moieties dramatically impacts pharmacokinetic (PK) properties. Constraining a linear propylene linker into a cyclopentene ring was shown to improve PK parameters while maintaining high potency for PARP-1.[5][7]

  • Anilinic Moiety Replacement: To mitigate potential toxicity issues associated with an anilinic moiety, its nitrogen can be incorporated into a bicyclic ring system, affording a naphthyridinone scaffold. This modification led to the identification of highly potent and orally bioavailable PARP-1 inhibitors.[7]

  • Substitutions: Substitutions on the isoquinolinone ring system can fine-tune potency and selectivity. For instance, the fusion of a naphthoquinone moiety to the isoquinolinone scaffold has been shown to create hybrid molecules with potent dual-action capabilities, inducing apoptosis through both PARP-1 inhibition and reactive oxygen species (ROS) generation.[8]

Comparative Bioactivity Data of Isoquinolinone Analogs

The following table summarizes the inhibitory concentrations (IC50) of representative isoquinolinone and related naphthyridinone analogs against PARP-1 and their cellular efficacy in a BRCA1-mutant cancer cell line.

Compound IDCore StructureKey ModificationPARP-1 IC50 (nM)MDA-MB-436 Cell IC50 (nM)Reference
Analog I IsoquinolinoneLinear Propylene LinkerGood PotencyGood Potency (Inferior PK)[7]
Analog II IsoquinolinoneConstrained Cyclopentene LinkerMaintained PotencyImproved PK[7]
Compound 34 NaphthyridinoneOptimized Bicyclic RingHighly PotentRemarkable Efficacy[7]
Compound 5c Isoquinolinone-NaphthoquinoneMethoxy Substitution2.41340 (C6 Glioma)[8]
Compound 5d Isoquinolinone-NaphthoquinoneUnsubstituted4.81350 (C6 Glioma)[8]
Rucaparib Phthazinone (Comparator)-38.015370 (C6 Glioma)[8]

Data synthesized from cited literature. Note that cellular IC50 values are cell-line dependent.

These data clearly demonstrate that structural modifications significantly impact both enzymatic inhibition and cellular activity. The transition from a flexible linker (Analog I) to a constrained ring (Analog II) and ultimately to an integrated bicyclic system (Compound 34) illustrates a classic drug design strategy to enhance drug-like properties without sacrificing potency.[7] Furthermore, the hybrid compounds 5c and 5d show exceptionally potent enzymatic inhibition, surpassing the established drug Rucaparib, indicating a promising new avenue for inhibitor design.[8]

Essential Experimental Protocols for Bioactivity Assessment

cluster_0 Primary Screening cluster_1 Secondary Validation cluster_2 Lead Optimization start Synthesized Isoquinolinone Analogs enzymatic_assay In Vitro PARP-1 Enzymatic Assay (IC50 Determination) start->enzymatic_assay cell_based_assay Cell-Based PARP Activity Assay (Target Engagement) enzymatic_assay->cell_based_assay Potent Hits cytotoxicity_assay Cytotoxicity Assay (e.g., in BRCA-mutant cells) (EC50 Determination) cell_based_assay->cytotoxicity_assay selectivity_assay PARP Selectivity Profiling (PARP-1 vs PARP-2) cytotoxicity_assay->selectivity_assay Active Hits pk_pd_studies Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies selectivity_assay->pk_pd_studies end Lead Candidate for In Vivo Studies pk_pd_studies->end

Caption: Experimental workflow for the screening and validation of novel isoquinolinone-based PARP inhibitors.

This protocol measures the direct inhibitory effect of the analogs on recombinant PARP-1 enzyme activity. It is a critical first step for determining potency (IC50).

Principle: This ELISA-based assay semi-quantitatively detects the synthesis of poly(ADP-ribose) (PAR) onto histone proteins immobilized in a 96-well plate. The amount of PAR generated is detected using an anti-PAR antibody and a colorimetric substrate.[9][10]

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well strip plates

  • 10x PARP Buffer (containing MgCl2, DTT)

  • 10x NAD+ Cocktail

  • Activated DNA (e.g., sheared salmon sperm DNA)[11]

  • Anti-PAR monoclonal antibody

  • Goat anti-mouse IgG-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop Solution (e.g., 0.2M HCl)

  • Test Compounds (Isoquinolinone analogs) dissolved in DMSO

Procedure:

  • Plate Hydration: Rehydrate the histone-coated strip wells by adding 50 µL/well of 1x PARP Buffer. Incubate for 30 minutes at room temperature.[10]

  • Compound Preparation: Prepare serial dilutions of the test compounds in 1x PARP Buffer. Ensure the final DMSO concentration in the reaction is ≤1%, as higher concentrations can inhibit PARP activity.[12]

  • Reaction Setup:

    • Remove the hydration buffer from the wells.

    • Add 25 µL of the diluted test compounds or vehicle control (buffer with DMSO) to the appropriate wells.

    • Prepare the PARP Reaction Cocktail by mixing 1x PARP Buffer, Activated DNA, and the NAD+ Cocktail.

    • Initiate the reaction by adding 25 µL of the PARP Reaction Cocktail containing the PARP-1 enzyme to each well.

  • Incubation: Gently tap the plate to mix. Cover and incubate at 30°C for 30-60 minutes.[12]

  • Washing: Wash the wells 4 times with a wash buffer (e.g., PBS + 0.1% Triton X-100) to remove unreacted components.[10]

  • Primary Antibody: Add 50 µL of diluted anti-PAR antibody to each well. Incubate for 30 minutes at room temperature.[10]

  • Washing: Repeat the wash step (Step 5).

  • Secondary Antibody: Add 50 µL of diluted goat anti-mouse IgG-HRP conjugate to each well. Incubate for 30 minutes at room temperature.[10]

  • Washing: Repeat the wash step (Step 5).

  • Signal Development: Add 50 µL of HRP substrate to each well and incubate in the dark for 15-30 minutes.[10]

  • Stop Reaction & Read Plate: Add 50 µL of Stop Solution to each well. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

This assay measures the ability of a compound to inhibit PARP activity within intact cells, providing crucial information on cell permeability and target engagement.

Principle: Cells are treated with a DNA damaging agent to activate PARP, followed by treatment with the test compounds. Cell lysates are then prepared, and the PARP activity is measured using an assay similar to the in vitro protocol.

Materials:

  • Cancer cell line (e.g., BRCA1-mutant MDA-MB-436 or IGROV-1)[7][13]

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., H₂O₂, Temozolomide)

  • Test Compounds

  • Cell lysis buffer

  • Protein concentration assay (e.g., Bradford)

  • PARP Activity Assay Kit (as described in Protocol 1)

Procedure:

  • Cell Seeding: Seed cells in a 96-well culture plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the isoquinolinone analogs for a predetermined time (e.g., 2-24 hours).[13]

  • Induce DNA Damage: Induce PARP activity by treating cells with a DNA damaging agent for a short period (e.g., H₂O₂ for 15 minutes). Include a "no damage" control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add cell lysis buffer. Incubate on ice to ensure complete lysis.

  • Protein Quantification: Determine the protein concentration of each lysate to normalize the amount of extract used in the subsequent steps.[10]

  • PARP Activity Measurement:

    • Adjust the lysate concentrations with lysis buffer so that equal amounts of protein (e.g., 20 µg) are added to each well of a histone-coated plate.

    • Initiate the ribosylation reaction by adding the PARP Reaction Cocktail (containing NAD+ and activated DNA).

    • Proceed with the detection steps (washing, antibody incubations, signal development) as described in Protocol 1, from Step 5 onwards.

  • Data Analysis: Normalize the PARP activity (absorbance) to the protein concentration. Calculate the percentage of PARP inhibition in compound-treated cells relative to the vehicle-treated, DNA-damaged control cells. Determine the EC50 value.

Future Perspectives and Conclusion

The isoquinolinone scaffold remains a highly fertile ground for the discovery of next-generation PARP inhibitors. The data clearly show that rational, structure-based design can lead to analogs with superior potency and improved pharmacokinetic profiles compared to earlier generations.[7][14] Key future directions include:

  • Improving Selectivity: Developing inhibitors with greater selectivity for PARP-1 over PARP-2 to minimize hematological toxicities and widen the therapeutic window.[14]

  • Overcoming Resistance: Designing novel analogs or combination therapies that can overcome acquired resistance to current PARP inhibitors.[15]

  • Expanding Indications: Exploring the efficacy of these compounds in "BRCA-ness" tumors—those that have HR deficiencies without carrying BRCA mutations—and in combination with immunotherapy, as PARP inhibition can increase genomic instability and enhance sensitivity to immune checkpoint inhibitors.[1][15]

References

  • Karche, N., et al. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Ghotme, K.A., et al. (2024). Expanding the Perspective on PARP1 and Its Inhibitors in Cancer Therapy: From DNA Damage Repair to Immunomodulation. MDPI. Available at: [Link]

  • American Association for Cancer Research (AACR). (2012). A Review of PARP Inhibitors in Clinical Development. Clinical Cancer Research. Available at: [Link]

  • Pommier, Y., et al. (2025). Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors. PMC. Available at: [Link]

  • Pillay, N., et al. (2022). The potential of PARP inhibitors in targeted cancer therapy and immunotherapy. Frontiers in Immunology. Available at: [Link]

  • Li, M., et al. (2021). PARP Inhibitors in Cancer Diagnosis and Therapy. AACR Journals. Available at: [Link]

  • Karche, N., et al. (2025). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. ResearchGate. Available at: [Link]

  • Kirby, I.T., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. PMC. Available at: [Link]

  • Pommier, Y., et al. (2015). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PMC. Available at: [Link]

  • Curtin, N.J., et al. (2022). Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling. PMC. Available at: [Link]

  • Kanev, P.B., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PMC. Available at: [Link]

  • Creative Biolabs. (n.d.). PARP Assay. Creative Biolabs. Available at: [Link]

  • Wang, S., et al. (2016). Evaluation of clinical-stage PARP inhibitors in cell-based assays to correlate PARP suppression with functional impact on DNA repair. ResearchGate. Available at: [Link]

  • Kanev, P.B., et al. (2026). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. ResearchGate. Available at: [Link]

  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. BellBrook Labs. Available at: [Link]

  • Ghorai, S., et al. (2025). Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. Journal of Medicinal Chemistry. Available at: [Link]

  • Thomas, H.D., et al. (2007). Structure-activity relationships in vitro. ResearchGate. Available at: [Link]

  • BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. Available at: [Link]

  • Trevigen. (n.d.). HT Colorimetric PARP/Apoptosis Assay 96 Tests. Trevigen. Available at: [Link]

  • Zaremba, T., & Curtin, N.J. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Cancers. Available at: [Link]

  • Kumar, A., et al. (2009). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Sandler, S., et al. (1995). Potent beta-cell protection in vitro by an isoquinolinone-derived PARP inhibitor. Diabetologia. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.